p-NO2-Bn-Cyclen
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H25N5O2 |
|---|---|
Molecular Weight |
307.39 g/mol |
IUPAC Name |
(2S)-2-[(4-nitrophenyl)methyl]-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C15H25N5O2/c21-20(22)15-3-1-13(2-4-15)11-14-12-18-8-7-16-5-6-17-9-10-19-14/h1-4,14,16-19H,5-12H2/t14-/m0/s1 |
InChI Key |
OKWOSNVPILWYNU-AWEZNQCLSA-N |
Isomeric SMILES |
C1CNCCN[C@H](CNCCN1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CNCCNC(CNCCN1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to p-NO2-Bn-Cyclen: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, a significant bifunctional chelator in the field of medicinal and coordination chemistry.
Introduction
This compound, chemically known as S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane, is a derivative of the macrocyclic ligand cyclen. Its structure incorporates a p-nitrobenzyl group attached to one of the nitrogen atoms of the cyclen ring. This functionalization makes it a valuable precursor for the synthesis of more complex chelating agents, particularly for applications in nuclear medicine and bioinorganic chemistry. The nitro group can be readily reduced to an amine, which can then be converted to other reactive functional groups for conjugation to biomolecules.
Chemical Properties and Structure
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane |
| Synonyms | This compound, 1-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane |
| Chemical Formula | C₁₅H₂₅N₅O₂ |
| Molecular Weight | 307.4 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 118-120 °C |
| Density | 1.25 g/cm³ |
| Solubility | Soluble in water and common organic solvents |
| Primary Application | Bifunctional chelator for conjugation of peptides and radionuclides |
Synthesis of this compound
General Experimental Protocol for Mono-N-Alkylation of Cyclen:
-
Dissolution: Dissolve 1,4,7,10-tetraazacyclododecane (cyclen) (4.0 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0-3.0 equivalents), to the solution to act as a proton scavenger.
-
Addition of Alkylating Agent: Slowly add a solution of 4-nitrobenzyl chloride (1.0 equivalent) in the same solvent to the cyclen solution at room temperature with vigorous stirring.
-
Reaction: Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the inorganic base.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Wash the organic solution with water to remove the excess unreacted cyclen (which is water-soluble).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol with a small percentage of triethylamine to prevent protonation of the amines on the silica).
Below is a Graphviz diagram illustrating the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of this compound.
Structural Characterization
Detailed experimental spectra for this compound are not publicly available. However, based on its structure and data from analogous compounds, the expected spectroscopic data can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to -NO₂) | ~ 8.1-8.2 | d |
| Aromatic (meta to -NO₂) | ~ 7.4-7.5 | d |
| Benzyl (-CH₂-) | ~ 3.6-3.8 | s |
| Cyclen (-NCH₂CH₂N-) | ~ 2.5-3.0 | m |
| Cyclen (-NH-) | broad signal | br s |
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbons | Expected Chemical Shift (ppm) |
| Aromatic (C-NO₂) | ~ 147-148 |
| Aromatic (quaternary) | ~ 145-146 |
| Aromatic (CH) | ~ 129-130, 123-124 |
| Benzyl (-CH₂-) | ~ 58-60 |
| Cyclen (-NCH₂CH₂N-) | ~ 45-55 |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the characterization of this compound. The expected fragmentation pattern would involve the loss of the nitrobenzyl group.
Expected ESI-MS Data:
| Ion Species | Calculated m/z | Interpretation |
| [M+H]⁺ | 308.2 | Protonated Molecular Ion |
| [M-NO₂]⁺ | 262.2 | Loss of nitro group |
| [M-C₇H₆NO₂]⁺ (Cyclen+H)⁺ | 173.2 | Loss of the p-nitrobenzyl group |
Metal Complexation
This compound is an effective chelating agent for a variety of metal ions due to the four nitrogen donor atoms of the cyclen macrocycle. The stability of these complexes is a critical factor for their use in applications such as medical imaging.
General Experimental Protocol for Metal Complexation
-
Ligand Solution: Prepare a solution of this compound in a suitable solvent (e.g., water or a buffer solution of a specific pH).
-
Metal Salt Solution: Prepare a solution of the metal salt (e.g., CuCl₂, Zn(NO₃)₂, GaCl₃) of a known concentration in the same solvent.
-
Complexation: Mix the ligand and metal salt solutions, typically in a 1:1 molar ratio. The reaction is often rapid at room temperature, but gentle heating may be applied to ensure complete complexation.
-
Analysis: The formation of the complex can be confirmed by various analytical techniques, including UV-Vis spectroscopy (monitoring changes in the absorption spectrum), mass spectrometry (identifying the [M+L]ⁿ⁺ ion), and NMR spectroscopy (observing shifts in the ligand's proton signals upon coordination).
Stability Constants
The stability constant (log K) is a measure of the strength of the interaction between the metal ion and the ligand. While experimentally determined stability constants for this compound are not available, data for related cyclen derivatives provide a useful reference.
Stability Constants (log K) of Metal Complexes with Related Cyclen Derivatives:
| Metal Ion | Ligand | log K |
| Cu(II) | Cyclen | 23.2 |
| Zn(II) | Cyclen | 15.6 |
| Ga(III) | DOTA (a tetracarboxylated cyclen) | ~31 |
The high stability of these complexes is attributed to the macrocyclic effect, where the pre-organized structure of the cyclen ring leads to a more favorable entropy change upon complexation compared to acyclic ligands.
The following diagram illustrates the chelation of a metal ion by the this compound ligand.
Caption: Chelation of a metal ion (Mⁿ⁺) by this compound.
Applications in Drug Development
The primary application of this compound is as a bifunctional chelator in the development of radiopharmaceuticals for diagnostic imaging (e.g., Positron Emission Tomography - PET) and targeted radiotherapy. The nitro group can be reduced to an amine, which can then be conjugated to a targeting biomolecule such as a peptide or antibody. The cyclen core can then be used to chelate a radionuclide.
Involvement in Signaling Pathways
There is currently no direct evidence in the scientific literature to suggest that this compound itself is involved in any specific biological signaling pathways. Its function is primarily as a carrier for metal ions. However, when conjugated to a targeting molecule, the resulting radiopharmaceutical can interact with specific cellular receptors, thereby influencing signaling pathways associated with that receptor.
The diagram below illustrates the general concept of a targeted radiopharmaceutical interacting with a cell surface receptor.
Caption: Conceptual diagram of a targeted radiopharmaceutical's interaction.
Conclusion
This compound is a versatile and important molecule in the design and synthesis of advanced chelating agents. While specific experimental data for the parent molecule is limited in the public domain, a strong understanding of its properties and reactivity can be inferred from related compounds. Further research to fully characterize this compound and its metal complexes would be highly beneficial for the continued development of novel radiopharmaceuticals and other metal-based therapeutics.
The Role of p-NO2-Bn-Cyclen in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biomedical research, the development of highly specific and stable molecular probes is paramount for both diagnostic and therapeutic applications. Among the critical components of these probes are bifunctional chelators, molecules capable of securely binding a radionuclide while also providing a functional group for conjugation to a targeting vector, such as a peptide or antibody. This technical guide provides an in-depth exploration of p-NO2-Bn-Cyclen (S-2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane), a prominent macrocyclic chelator, and its significant contributions to the field of radiopharmaceutical chemistry and molecular imaging.
This compound is a derivative of the well-established cyclen (1,4,7,10-tetraazacyclododecane) macrocycle. The introduction of a para-nitrobenzyl group provides a versatile precursor for further chemical modification, typically reduction to an amine and subsequent conversion to a reactive functional group like an isothiocyanate, enabling covalent linkage to biomolecules. The cyclen backbone forms a highly stable coordination cage for a variety of radiometals, a critical feature for in vivo applications to prevent the release of toxic free metal ions.
This guide will detail the experimental protocols for utilizing this compound, present quantitative data on its performance, and provide visual workflows to illustrate its application in research.
Core Applications in Research
The primary application of this compound lies in its role as a bifunctional chelator for the development of radiopharmaceuticals. Its robust coordination chemistry makes it suitable for chelating a range of medically relevant radionuclides for use in:
-
Positron Emission Tomography (PET) Imaging: By chelating positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga), researchers can develop targeted PET imaging agents to visualize and quantify biological processes in vivo.
-
Single-Photon Emission Computed Tomography (SPECT) Imaging: this compound and its derivatives are used to chelate SPECT isotopes like Indium-111 (¹¹¹In), enabling the development of targeted radiotracers for diagnostic imaging.
-
Targeted Radionuclide Therapy (Theranostics): The stable complexation of therapeutic radionuclides, such as Lutetium-177 (¹⁷⁷Lu), allows for the targeted delivery of radiation to diseased tissues, a cornerstone of theranostic approaches where diagnosis and therapy are combined.
-
Preclinical Research: Its versatility makes it a valuable tool in preclinical studies for evaluating the biodistribution, pharmacokinetics, and target engagement of novel drug candidates.
Data Presentation: Performance of this compound and its Derivatives
The following tables summarize key quantitative data related to the use of this compound derivatives in radiopharmaceutical research. These derivatives, such as p-SCN-Bn-DOTA, share the same core structure and exhibit similar chelating properties.
Table 1: Radiolabeling Efficiency with Various Radionuclides
| Radionuclide | Chelator Derivative | Biomolecule | Radiolabeling Efficiency (%) | Reference |
| ⁶⁸Ga | p-SCN-Bn-DOTA | Peptide (e.g., Octreotate) | >95 | [1][2] |
| ¹¹¹In | p-SCN-Bn-DOTA | Peptide | >95 | [3] |
| ¹⁷⁷Lu | p-SCN-Bn-DOTA | Peptide (e.g., PSMA-ALB-56) | >97 | [4][5] |
| ⁶⁴Cu | p-SCN-Bn-NOTA | Peptide (Bombesin) | >95 | |
| ⁸⁹Zr | p-NO2Bn-DOTA | - | Not specified |
Table 2: In Vitro Stability of Radiometal Complexes
| Radiometal Complex | Medium | Incubation Time | Stability (% Intact) | Reference |
| [⁶⁷Cu]Cu-DOTA-trastuzumab | Human Serum | 5 days | 28 ± 4 | |
| [¹⁷⁷Lu]Lu-PSMA-ALB-56 | Human Serum | 48 hours | >97 | |
| [⁶⁸Ga]Ga-p-NO₂-Bn-DOTA (Isomer A) | Murine Plasma | 24 hours | High | |
| [⁶⁸Ga]Ga-p-NO₂-Bn-DOTA (Isomer B) | Murine Plasma | 24 hours | Moderate |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and its derivatives.
Protocol 1: Conjugation of p-SCN-Bn-DOTA to a Peptide
This protocol describes the covalent attachment of the isothiocyanate derivative of this compound to a peptide containing a primary amine (e.g., lysine residue or N-terminus).
Materials:
-
Peptide with a primary amine
-
p-SCN-Bn-DOTA
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0)
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Chelator Preparation: Immediately before use, dissolve p-SCN-Bn-DOTA in DMF or DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the p-SCN-Bn-DOTA solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-16 hours with gentle agitation.
-
Monitoring: Monitor the reaction progress using analytical RP-HPLC.
-
Purification: Purify the DOTA-peptide conjugate using preparative RP-HPLC to remove unreacted chelator and peptide.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and analytical RP-HPLC.
Protocol 2: Radiolabeling of a DOTA-Peptide Conjugate with Gallium-68 (⁶⁸Ga)
This protocol outlines the steps for radiolabeling a DOTA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
DOTA-peptide conjugate
-
⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator
-
Radiolabeling Buffer: 0.1 M Sodium Acetate Buffer (pH 4.0-4.5)
-
Quenching Solution: 50 mM Diethylenetriaminepentaacetic acid (DTPA)
-
Solid-Phase Extraction (SPE) Cartridge (e.g., C18)
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Preparation: In a sterile vial, add the DOTA-peptide conjugate (e.g., 10-50 µg) and the radiolabeling buffer.
-
Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the vial containing the DOTA-peptide conjugate.
-
Incubation: Incubate the reaction mixture at 95°C for 5-15 minutes.
-
Quenching: After incubation, cool the vial to room temperature and add the DTPA quenching solution to complex any unchelated ⁶⁸Ga.
-
Purification (if necessary): Purify the radiolabeled peptide using a C18 SPE cartridge.
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC. The radiochemical purity should be >95%.
Protocol 3: In Vitro Serum Stability Assay
This protocol is designed to assess the stability of the radiolabeled conjugate in human serum.
Materials:
-
Purified radiolabeled conjugate
-
Fresh human serum
-
Incubator at 37°C
-
Analysis System: Radio-HPLC or Radio-TLC
Procedure:
-
Incubation: Add a small volume of the purified radiolabeled conjugate to a vial containing human serum.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.
-
Protein Precipitation: Precipitate the serum proteins by adding an equal volume of ethanol or acetonitrile.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the intact radioconjugate and any released radiometal, by radio-HPLC or radio-TLC to determine the percentage of intact conjugate over time.
Visualizing the Workflow: Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in this guide.
Conclusion
This compound and its derivatives are indispensable tools in the advancement of radiopharmaceutical sciences. Their ability to form stable complexes with a wide array of radiometals, coupled with their versatile conjugation chemistry, has enabled the development of novel targeted agents for molecular imaging and therapy. The detailed protocols and compiled data within this guide are intended to support researchers in harnessing the full potential of this powerful bifunctional chelator in their scientific endeavors, ultimately contributing to the progress of personalized medicine.
References
- 1. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Core Mechanism of Action of p-NO2-Bn-Cyclen as a Chelator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the bifunctional chelator S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane, commonly known as p-NO2-Bn-Cyclen. As a derivative of the robust 1,4,7,10-tetraazacyclododecane (cyclen) macrocycle, this compound serves as a critical component in the development of targeted radiopharmaceuticals. Its core function lies in its ability to form highly stable complexes with a variety of radiometals, while the p-nitrobenzyl group provides a versatile handle for conjugation to biomolecules such as peptides and antibodies. This guide will delve into the fundamental mechanism of action of this compound as a chelator, its synthesis and characterization, and the established protocols for its conjugation and radiolabeling, with a focus on its application with Gallium-68.
Introduction: The Role of Bifunctional Chelators in Radiopharmaceuticals
Targeted radiopharmaceuticals are at the forefront of personalized medicine, offering the potential for both diagnostic imaging and therapeutic intervention. These sophisticated agents consist of three key components: a targeting biomolecule (e.g., a monoclonal antibody or peptide), a radionuclide, and a bifunctional chelator that links the two. The stability of the linkage between the radiometal and the targeting vector is paramount to the safety and efficacy of the radiopharmaceutical, as the premature release of the radionuclide in vivo can lead to off-target toxicity and diminished therapeutic or diagnostic efficacy.
This compound is a prominent bifunctional chelator that leverages the exceptional kinetic inertness and thermodynamic stability of the cyclen macrocycle. The cyclen ring, with its four nitrogen atoms, pre-organizes to form a rigid coordination cage that can encapsulate a variety of metal ions. The addition of the p-nitrobenzyl group to the cyclen backbone introduces a reactive site that can be chemically modified for covalent attachment to targeting molecules.
Core Mechanism of Action as a Chelator
The chelation mechanism of this compound is primarily dictated by the coordination chemistry of the cyclen macrocycle. The four nitrogen atoms of the cyclen ring act as Lewis bases, donating their lone pairs of electrons to a metal ion, which acts as a Lewis acid. This interaction results in the formation of a highly stable coordination complex.
The Macrocyclic Effect and Pre-organization
The high stability of metal-cyclen complexes is attributed to the "macrocyclic effect." Compared to analogous acyclic chelators, macrocyclic ligands like cyclen exhibit enhanced thermodynamic stability upon metal binding. This is due to a less unfavorable entropy change upon complexation, as the donor atoms are already constrained in a cyclic structure. The cyclen ring is "pre-organized" for metal binding, minimizing the entropic penalty associated with bringing multiple donor atoms into the correct geometry for coordination.
Influence of the p-Nitrobenzyl Group
The p-nitrobenzyl substituent on the cyclen ring can influence the chelation properties through electronic effects. The nitro group is a strong electron-withdrawing group, which can decrease the basicity of the nitrogen atoms in the cyclen ring. This may have a modest impact on the thermodynamic stability of the resulting metal complexes. However, the primary role of the p-nitrobenzyl group is to serve as a functional handle for conjugation. The nitro group can be readily reduced to an amine, which can then be converted to other reactive functional groups, such as an isothiocyanate, for coupling to biomolecules. While the p-nitrobenzyl group itself is not directly involved in the coordination of the metal ion, its presence is crucial for the bifunctional nature of the chelator.
dot
An In-depth Technical Guide to the Synthesis of p-NO2-Bn-Cyclen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 1-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane, commonly known as p-NO2-Bn-Cyclen. This compound is a valuable intermediate in the development of bifunctional chelating agents used in medical imaging and radiotherapy. The core of the synthesis involves the selective mono-N-alkylation of the macrocycle 1,4,7,10-tetraazacyclododecane (cyclen).
Synthesis Pathway
The primary and most effective method for the synthesis of this compound is the direct mono-N-alkylation of cyclen with a 4-nitrobenzyl halide, typically 4-nitrobenzyl bromide. A significant challenge in this synthesis is preventing the over-alkylation of the cyclen ring, which possesses four reactive secondary amine groups. To achieve a high yield of the desired mono-substituted product, a substantial excess of cyclen is employed. This stoichiometric imbalance favors the statistical probability of a 4-nitrobenzyl bromide molecule reacting with a cyclen molecule that has not yet been alkylated.
The general reaction scheme is as follows:
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound.
Materials:
-
1,4,7,10-Tetraazacyclododecane (Cyclen)
-
4-Nitrobenzyl bromide
-
Acetonitrile (anhydrous)
-
Potassium carbonate (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,4,7,10-tetraazacyclododecane (4.0 equivalents) and anhydrous potassium carbonate (3.0 equivalents) in anhydrous acetonitrile. Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: Dissolve 4-nitrobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile and add it dropwise to the stirring suspension of cyclen and potassium carbonate.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the potassium salts.
-
Concentrate the filtrate under reduced pressure to obtain a residue.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The unreacted cyclen can be recovered from the initial basic aqueous wash by extraction with dichloromethane.
-
The crude product is purified by column chromatography on silica gel. A gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol, is typically effective in separating the desired mono-alkylated product from any di- and tri-alkylated byproducts.
-
-
Characterization: The purified this compound is typically obtained as a pale yellow solid. The structure and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Molar Ratio (Cyclen : 4-Nitrobenzyl Bromide) | 4 : 1 |
| Solvent | Acetonitrile |
| Base | Potassium Carbonate |
| Reaction Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Typical Yield | 60-70% |
Table 2: Characterization Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (d, 2H), 7.55 (d, 2H), 3.70 (s, 2H), 2.50-2.80 (m, 16H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 147.0, 146.8, 129.5, 123.4, 58.0, 52.8, 47.0, 45.5 |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₅H₂₅N₅O₂: 308.2081; found: 308.2086 |
Experimental Workflow
The logical flow of the synthesis and purification process is illustrated in the following diagram.
An In-Depth Technical Guide on the Coordination Chemistry of p-NO2-Bn-Cyclen with Radiometals for Researchers, Scientists, and Drug Development Professionals
Introduction
The bifunctional chelator, S-2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane, commonly known as p-NO2-Bn-Cyclen, is a pivotal tool in the development of next-generation radiopharmaceuticals. As a derivative of the macrocyclic ligand cyclen, it provides a robust framework for the stable chelation of a variety of radiometals. The presence of the p-nitrobenzyl group offers a versatile handle for conjugation to biomolecules such as peptides and antibodies, enabling the targeted delivery of radionuclides for diagnostic imaging and therapeutic applications. This technical guide provides a comprehensive overview of the coordination chemistry of this compound with key radiometals, including quantitative data, detailed experimental protocols, and visualizations of relevant workflows and biological pathways.
Quantitative Data Presentation
The efficacy of a bifunctional chelator is determined by several key parameters, including the thermodynamic stability of its metal complexes, the efficiency and conditions of radiolabeling, and the stability of the resulting radiometal complex in vitro and in vivo. While specific thermodynamic stability constants for this compound with many radiometals are not extensively reported in single sources, the following tables summarize available quantitative data for this compound and closely related cyclen-based chelators with common radiometals like Copper-64 (⁶⁴Cu), Gallium-68 (⁶⁸Ga), and Lutetium-177 (¹⁷⁷Lu).
Table 1: Thermodynamic Stability Constants (log K) of Cyclen-Based Chelator-Metal Complexes
| Chelator | Metal Ion | log K | Conditions | Reference(s) |
| Cyclen derivatives | Cu²⁺ | 24.34–25.17 | Varies with derivative and conditions | [1] |
| DOTA | Ga³⁺ | 21.32 | pH 3.5-7.5 | [2] |
| DOTA derivatives | Lu³⁺ | ~20-25 | Varies with derivative and conditions | [3] |
| NOTA | Ga³⁺ | 29.60 | T = 25 °C, I = 0.1 M NMe₄Cl | [4] |
| Medodpa | Cu²⁺ | 24.74 | pH-potentiometry, UV-vis spectrophotometry | [1] |
Note: Data for this compound is limited; values for related cyclen and DOTA derivatives are provided for comparison.
Table 2: Radiolabeling Efficiency and Conditions for Cyclen-Based Chelators
| Chelator | Radiometal | Efficiency | Conditions | Reference(s) |
| p-NO₂-Bn-Cyclen derivative (N-NE3TA) | ⁶⁴Cu | > 95% | 0.1 M NH₄OAc buffer (pH 5.5), 37 °C, 1 h | |
| DOTA-peptide | ⁶⁸Ga | > 95% | Sodium acetate buffer (pH 3.5-4.0), 95 °C, 15-20 min | |
| p-SCN-Bn-DOTA | ¹⁷⁷Lu | > 99% | 0.5 M Sodium acetate buffer (pH 5.0-5.5), 90-100°C, 15-30 min | |
| DOTA-peptide | ⁶⁸Ga | > 98% | 0.1 M Sodium acetate buffer, with methionine, 4 min heating |
Table 3: In Vitro and In Vivo Stability of Cyclen-Based Radiometal Complexes
| Chelator Complex | Medium | Time | Stability (% Intact) | Reference(s) |
| ⁶⁴Cu-N-NE3TA (p-NO₂-Bn-Cyclen derivative) | Rat Serum | 48 h | 96.1% | |
| ⁶⁴Cu-p-NH₂-Bn-DOTA | Rat Serum | 48 h | 93.9% | |
| ¹⁷⁷Lu-DOTA-TATE | Human Serum | 48 h | >90% | |
| ⁶⁸Ga-DOTA-peptide | Human Serum | 2 h | >95% | |
| ⁶⁴Cu-N-NE3TA (p-NO₂-Bn-Cyclen derivative) | In Vivo (Mouse Liver) | 24 h | 59% retention vs 1 h | |
| ⁶⁴Cu-p-NH₂-Bn-DOTA | In Vivo (Mouse Liver) | 24 h | 78% retention vs 1 h |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful application of this compound in radiopharmaceutical research. The following sections provide synthesized methodologies for the preparation of the chelator and a general procedure for radiolabeling.
Protocol 1: Synthesis of S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane (this compound)
This multi-step synthesis is based on established methods for the alkylation of cyclen. A large-scale synthesis of a related compound, nitrobenzyl-DOTA, has been described, providing a basis for this protocol.
Materials:
-
1,4,7,10-Tetraazacyclododecane (Cyclen)
-
4-Nitrobenzyl bromide
-
Acetonitrile (anhydrous)
-
Potassium carbonate (anhydrous)
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4,7,10-tetraazacyclododecane in anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate to the solution. The base acts as a proton scavenger.
-
Alkylation: Slowly add a solution of 4-nitrobenzyl bromide in anhydrous acetonitrile to the stirred suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically stirred at room temperature for 24-48 hours.
-
Work-up: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude product in a minimal amount of dichloromethane. Purify the product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.
-
Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid. Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.
Protocol 2: General Radiolabeling of this compound Conjugates with a Radiometal (e.g., ⁶⁴Cu)
This protocol is a generalized procedure based on methods reported for radiolabeling cyclen-based chelators.
Materials:
-
This compound conjugated biomolecule
-
Radiometal solution (e.g., [⁶⁴Cu]CuCl₂) in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5)
-
Metal-free water
-
Reaction vial (e.g., Eppendorf tube)
-
Heating block or water bath
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Preparation of Reagents: Dissolve the this compound conjugated biomolecule in metal-free water to a desired concentration (e.g., 1 mg/mL).
-
Radiolabeling Reaction: a. In a sterile reaction vial, add the required amount of the this compound conjugate solution. b. Add the appropriate buffer (e.g., 0.1 M ammonium acetate, pH 5.5). c. Add the radiometal solution (e.g., [⁶⁴Cu]CuCl₂). The amount will depend on the desired specific activity. d. Gently mix the solution.
-
Incubation: Incubate the reaction vial at an optimized temperature and time. For many ⁶⁴Cu-cyclen based complexes, incubation at 37°C for 30-60 minutes is sufficient. For other radiometals like ⁶⁸Ga or ¹⁷⁷Lu with DOTA-based chelators, heating at 90-100°C for 15-30 minutes may be required.
-
Quality Control: After incubation, determine the radiochemical purity using radio-TLC or radio-HPLC to separate the radiolabeled conjugate from free radiometal.
-
Purification (if necessary): If the radiochemical purity is not satisfactory, purify the product using a suitable method, such as a C18 Sep-Pak cartridge, to remove unchelated radiometal.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and a representative signaling pathway relevant to the application of this compound in radiopharmaceuticals.
Conclusion
This compound stands as a valuable and versatile bifunctional chelator in the field of radiopharmaceutical development. Its cyclen backbone provides a pre-organized structure for stable complexation with a range of radiometals, while the p-nitrobenzyl group allows for straightforward conjugation to targeting biomolecules. Although a more comprehensive dataset on the thermodynamic stability of its complexes with various radiometals would be beneficial, the available data on radiolabeling efficiency and in vitro/in vivo stability demonstrate its potential for creating effective targeted radiopharmaceuticals. The provided protocols and visualizations serve as a foundational guide for researchers and scientists to harness the capabilities of this compound in their pursuit of novel diagnostic and therapeutic agents for a variety of diseases.
References
- 1. Stable Mn2+, Cu2+ and Ln3+ complexes with cyclen-based ligands functionalized with picolinate pendant arms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Bn2DT3A, a Chelator for 68Ga Positron Emission Tomography: Hydroxide Coordination Increases Biological Stability of [68Ga][Ga(Bn2DT3A)(OH)]− - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of p-NO2-Bn-Cyclen Chelation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles of p-NO2-Bn-Cyclen (S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane) chelation. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in the development of radiopharmaceuticals and other targeted drug delivery systems. This document details the synthesis, coordination chemistry, and practical application of this versatile bifunctional chelator, with a focus on quantitative data, detailed experimental protocols, and the underlying biological pathways.
Introduction to this compound
This compound is a derivative of the macrocyclic ligand cyclen (1,4,7,10-tetraazacyclododecane), featuring a p-nitrobenzyl group appended to one of the nitrogen atoms.[1] This structural modification serves a dual purpose. The cyclen backbone provides a pre-organized, high-affinity binding cavity for a variety of metal ions, forming thermodynamically stable and kinetically inert complexes.[2] The p-nitrobenzyl group offers a versatile chemical handle that, after reduction to an amino group, can be readily conjugated to biomolecules such as peptides, antibodies, or nanoparticles, creating targeted therapeutic or diagnostic agents.[3]
The primary application of this compound lies in the field of nuclear medicine, where it is employed to chelate radiometals for use in Positron Emission Tomography (PET) imaging and targeted radionuclide therapy.[3] The stability of the metal-chelator complex is of paramount importance in these applications to prevent the release of the free radiometal in vivo, which could lead to off-target toxicity and poor imaging quality.
Coordination Chemistry and Stability
The chelation of metal ions by this compound is governed by the principles of coordination chemistry. The four nitrogen atoms of the cyclen ring form a stable coordination plane around the metal ion. The stability of these complexes is influenced by factors such as the ionic radius of the metal, its charge, and its preferred coordination geometry.
Quantitative Data on Complex Stability
| Metal Ion | Ligand | Log β | pM | Notes |
| Cu²⁺ | DO4S (a cyclen derivative) | 21.05 | 18.2 | High stability, suitable for ⁶⁴Cu chelation.[4] |
| Cu²⁺ | DO3S (a cyclen derivative) | 20.72 | 17.8 | High stability. |
| Cu²⁺ | DO2A2S (a cyclen derivative) | 23.36 | 20.3 | Very high stability. |
| Cu²⁺ | DOTA (a related cyclen derivative) | 22.45 | 18.6 | Commonly used for ⁶⁴Cu chelation. |
| Ga³⁺ | Ga(DATAm) | 22.86 | - | High stability, relevant for ⁶⁸Ga chelation. |
| Ga³⁺ | Ga(DATA5m) | 22.75 | - | High stability. |
| In³⁺ | Nitrobenzyl-DOTA | - | - | Chelators like DOTA show high stability with In³⁺. |
| Y³⁺ | Nitrobenzyl-DOTA | - | - | DOTA and its derivatives are standard for Y³⁺ chelation. |
Note: pM is the negative logarithm of the free metal ion concentration at pH 7.4 with 1 µM total metal and 10 µM total ligand, indicating the chelator's effectiveness under physiological conditions. Higher pM values signify stronger chelation.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound, its radiolabeling with common medical radionuclides, conjugation to targeting vectors, and subsequent quality control.
Synthesis of S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane
The synthesis of this compound can be achieved through a multi-step process, adapted from the synthesis of similar substituted cyclen derivatives.
Workflow for the Synthesis of this compound
Protocol:
-
Protection of Cyclen: Commercially available cyclen is first protected to allow for mono-alkylation. A common method involves reacting cyclen with di-tert-butyl dicarbonate to yield 1,4,7-tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecane.
-
Alkylation: The tri-protected cyclen is then alkylated with 4-nitrobenzyl bromide in the presence of a weak base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is typically stirred at an elevated temperature to drive the reaction to completion.
-
Deprotection: The resulting protected this compound is deprotected by treatment with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization to yield the pure S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane.
Radiolabeling with ⁶⁸Ga and ⁶⁴Cu
The chelation of radiometals is a critical step in the preparation of radiopharmaceuticals. The following are generalized protocols for labeling with ⁶⁸Ga and ⁶⁴Cu, which can be optimized for specific applications.
General Workflow for Radiolabeling
Protocol for ⁶⁸Ga-labeling:
-
Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffering: Add a suitable buffer, such as sodium acetate, to adjust the pH of the eluate to 3.5-4.5.
-
Reaction: Add the this compound conjugated biomolecule to the buffered ⁶⁸Ga solution.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for 5-15 minutes.
-
Quality Control: Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC.
Protocol for ⁶⁴Cu-labeling:
-
Preparation: Prepare a solution of ⁶⁴CuCl₂ in a suitable buffer, such as 0.1 M ammonium acetate (pH 5.5).
-
Reaction: Add the this compound conjugated biomolecule to the ⁶⁴Cu solution.
-
Incubation: Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37-40°C) for 15-60 minutes.
-
Quality Control: Assess the RCP using radio-TLC or radio-HPLC.
Conjugation to Targeting Biomolecules
The p-nitrobenzyl group is typically reduced to a p-aminobenzyl group, which can then be converted to a more reactive isothiocyanate group for conjugation to amine residues on biomolecules.
Protocol for Conjugation:
-
Reduction: Reduce the nitro group of this compound to an amine group using a reducing agent like H₂/Pd-C.
-
Activation: Convert the resulting p-NH₂-Bn-Cyclen to p-SCN-Bn-Cyclen (isothiocyanate) using thiophosgene.
-
Conjugation: React the activated chelator with the targeting biomolecule (e.g., an antibody or peptide) in a suitable buffer (e.g., bicarbonate buffer, pH 8.5-9.0).
-
Purification: Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unconjugated chelator.
Quality Control of Radiolabeled Conjugates
Ensuring the purity and stability of the final radiopharmaceutical is crucial for its safe and effective use.
-
Radiochemical Purity (RCP): Determined by radio-TLC or radio-HPLC to quantify the percentage of the radionuclide that is successfully chelated by the this compound conjugate.
-
Stability: The stability of the radiolabeled conjugate is assessed in human serum or saline at 37°C over time to ensure that the radionuclide does not dissociate from the chelator.
-
Immunoreactivity: For antibody-based radiopharmaceuticals, the binding affinity of the radiolabeled antibody to its target antigen is measured to ensure that the conjugation and radiolabeling processes have not compromised its biological activity.
Application in Targeted Radionuclide Therapy and Induced Signaling Pathways
The fundamental principle behind the use of this compound in targeted radionuclide therapy is the precise delivery of a cytotoxic radiation dose to cancer cells while minimizing exposure to healthy tissues. The bifunctional chelator itself does not have a direct signaling function; its role is to securely carry the radionuclide to the target site. The therapeutic effect is a consequence of the radiation emitted by the chelated radionuclide.
When the radiolabeled conjugate binds to its target on a cancer cell and is internalized, the emitted radiation (e.g., beta particles from ¹⁷⁷Lu or alpha particles from ²²⁵Ac) induces damage to cellular components, most critically, the DNA. This damage triggers a complex network of cellular signaling pathways known as the DNA Damage Response (DDR).
Logical Flow from Chelation to Cellular Response
The DDR pathway is a critical determinant of the efficacy of the therapy. Key proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated in response to DNA double-strand breaks and single-strand breaks, respectively. This activation leads to the phosphorylation of a cascade of downstream targets that orchestrate a cellular response, which can include:
-
Cell Cycle Arrest: To provide time for DNA repair before the cell divides.
-
DNA Repair: Activation of various DNA repair mechanisms to fix the radiation-induced lesions.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell is programmed to undergo apoptosis (programmed cell death).
-
Senescence: In some cases, cells may enter a state of permanent growth arrest known as senescence.
The ultimate goal of targeted radionuclide therapy is to induce irreparable DNA damage in cancer cells, leading to their elimination through apoptosis.
Conclusion
This compound is a robust and versatile bifunctional chelator that plays a crucial role in the development of targeted radiopharmaceuticals. Its ability to form stable complexes with a range of medically relevant radionuclides, coupled with the flexibility of its conjugation chemistry, makes it an invaluable tool for researchers in oncology and drug development. A thorough understanding of its coordination chemistry, the methodologies for its use, and the biological consequences of the radiation it delivers is essential for the continued advancement of targeted therapies. This guide provides a foundational understanding of these core principles to aid in the rational design and application of this compound-based agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Large-scale synthesis of the bifunctional chelating agent 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetr aacetic acid, and the determination of its enantiomeric purity by chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper Coordination Chemistry of Sulfur Pendant Cyclen Derivatives: An Attempt to Hinder the Reductive-Induced Demetalation in 64/67Cu Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
p-NO2-Bn-Cyclen: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
p-NO2-Bn-Cyclen is a derivative of the macrocyclic ligand 1,4,7,10-tetraazacyclododecane (Cyclen). It serves as a foundational precursor for more complex chelating agents, most notably DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivatives.[1][2] The molecule incorporates two key features: the Cyclen macrocycle, which provides a stable framework for chelating metal ions, and a p-nitrobenzyl group.[3] This benzyl group acts as a linker, and the nitro moiety can be readily reduced to an amine, providing a reactive handle for covalent conjugation to biomolecules such as peptides, antibodies, or nanoparticles.[3] Its primary application is in the synthesis of bifunctional chelators for medical imaging (PET, SPECT) and radiotherapy.[1] Understanding its solubility and stability is crucial for its synthesis, purification, storage, and subsequent conjugation reactions.
Physicochemical Properties
This compound is typically supplied as a white to pale yellow crystalline powder. Its basic properties are summarized in the table below. Note that minor discrepancies in molecular formula and weight exist across different commercial suppliers.
| Property | Value | Citation(s) |
| Chemical Name | S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane | |
| Molecular Formula | C₁₅H₂₅N₅O₂ or C₁₅H₂₆N₄O₂ | |
| Molecular Weight | ~307.4 g/mol or ~294.39 g/mol | |
| Appearance | White to pale yellow crystalline powder | |
| Melting Point | 118-120 °C | |
| Density | 1.25 g/cm³ | |
| Purity (Typical) | ≥ 95-98% |
Logical Framework for Utility
The utility of this compound is best understood by its role as a modifiable chemical scaffold. The following diagram illustrates the logical relationship between its structural components and its ultimate application as a bifunctional chelator.
Caption: Logical workflow of this compound from precursor to final conjugate.
Solubility
The solubility of a chelator precursor is critical for handling, reaction setup, and purification. While this compound is qualitatively described as being "soluble in water and common organic solvents," specific quantitative data is not available in the reviewed scientific literature.
Quantitative Solubility Data
To facilitate future research, the following table has been structured to record quantitative solubility data. Researchers are encouraged to determine these values empirically using the protocol outlined below.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |
| Water | 25 (Room Temp) | Data not available in literature | Data not available in literature |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 (Room Temp) | Data not available in literature | Data not available in literature |
| Dimethyl Sulfoxide (DMSO) | 25 (Room Temp) | Data not available in literature | Data not available in literature |
| N,N-Dimethylformamide (DMF) | 25 (Room Temp) | Data not available in literature | Data not available in literature |
| Acetonitrile (ACN) | 25 (Room Temp) | Data not available in literature | Data not available in literature |
| Ethanol (EtOH) | 25 (Room Temp) | Data not available in literature | Data not available in literature |
| Chloroform (CHCl₃) | 25 (Room Temp) | Data not available in literature | Data not available in literature |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Workflow Diagram:
Caption: Generalized workflow for the shake-flask solubility determination method.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Equilibration: Place the vial in an agitator (e.g., orbital shaker or stirring plate) set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid by centrifuging the vial, then carefully withdraw the supernatant and filter it through a chemically inert, non-adsorbent filter (e.g., 0.22 µm PTFE) to obtain a clear, saturated solution.
-
Quantification: Accurately determine the concentration of this compound in the filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and precise method. A calibration curve must be generated using standard solutions of known concentrations to ensure accurate quantification.
-
Data Reporting: Report the solubility in standard units, such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was made.
Stability
The chemical stability of this compound is essential for ensuring its integrity during storage and its successful use in multi-step syntheses. The compound is qualitatively described as having "good stability" and being "relatively inert under standard conditions." However, quantitative stability data, particularly under varying pH and temperature conditions, is not documented in the available literature. The stability of its DOTA-conjugated derivatives, especially when complexed with radiometals, is noted to be high under physiological conditions, which is a critical requirement for their use in vivo.
Quantitative Stability Data
The following table is provided as a template for the systematic study of this compound's stability.
| Condition | Incubation Time (hours) | % Remaining Parent Compound | Degradation Half-Life (t₁/₂) | Major Degradation Products |
| pH Stability (Aqueous Buffer, 25°C) | ||||
| pH 2.0 (Acidic) | 1, 6, 24, 48 | Data not available in literature | Data not available in literature | Data not available in literature |
| pH 7.4 (Physiological) | 1, 6, 24, 48 | Data not available in literature | Data not available in literature | Data not available in literature |
| pH 9.0 (Basic) | 1, 6, 24, 48 | Data not available in literature | Data not available in literature | Data not available in literature |
| Thermal Stability (Solid State) | ||||
| 40 °C | 24, 72, 168 (1 week) | Data not available in literature | N/A | Data not available in literature |
| Thermal Stability (in DMSO) | ||||
| 40 °C | 1, 6, 24 | Data not available in literature | Data not available in literature | Data not available in literature |
Experimental Protocol: HPLC-Based Stability Assessment
This protocol describes a general method for evaluating the stability of this compound under defined chemical and physical conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Incubation:
-
For pH Stability: Dilute an aliquot of the stock solution into aqueous buffer solutions of different pH values (e.g., pH 2, 7.4, and 9).
-
For Thermal Stability: Incubate aliquots of the solution (or solid compound for solid-state testing) at various temperatures.
-
-
Time-Point Sampling: At predetermined time points (e.g., t=0, 1, 6, 24, 48 hours), withdraw a sample from each incubation condition. Immediately quench any potential degradation by dilution in mobile phase or by freezing.
-
HPLC Analysis: Analyze each sample by a validated reverse-phase HPLC method with UV detection.
-
The method should be capable of separating the parent this compound peak from any potential degradants.
-
Monitor the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time. If degradation follows first-order kinetics, a plot of the natural logarithm of the concentration versus time can be used to determine the degradation rate constant (k) and the half-life (t₁/₂ = 0.693/k).
-
If available, use mass spectrometry (LC-MS) to identify the mass of any major degradation product peaks observed in the chromatogram.
-
Conclusion
This compound is a cornerstone intermediate for the synthesis of advanced bifunctional chelators used in nuclear medicine and targeted therapies. While it is generally characterized as a stable, crystalline solid with broad solubility, this guide highlights a critical gap in the publicly available, peer-reviewed literature regarding specific quantitative solubility and stability data. The standardized protocols and data templates provided herein are intended to empower researchers to generate this crucial information, leading to more robust and reproducible manufacturing and development processes for next-generation molecular agents.
References
- 1. Large-scale synthesis of the bifunctional chelating agent 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetr aacetic acid, and the determination of its enantiomeric purity by chiral chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antibody Conjugation using p-NO2-Bn-Cyclen
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) and radioimmunoconjugates has revolutionized targeted therapy in oncology and other diseases. A critical component of these bioconjugates is the bifunctional chelator, which links a therapeutic or imaging agent to the antibody. p-NO2-Bn-Cyclen (S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane) is a versatile precursor for the synthesis of such chelators. The cyclen macrocycle provides a stable coordination cage for various metal ions, including radionuclides for imaging (e.g., ⁶⁴Cu, ⁸⁹Zr) and therapy (e.g., ¹⁷⁷Lu, ²²⁵Ac).
This document provides a detailed protocol for the conjugation of antibodies using this compound. The methodology involves a two-step process:
-
Conversion of this compound to its reactive isothiocyanate derivative (p-SCN-Bn-Cyclen). The nitro group is first reduced to an amine, which is then converted to the highly reactive isothiocyanate group.
-
Conjugation of p-SCN-Bn-Cyclen to the antibody. The isothiocyanate group reacts with primary amines on the antibody, primarily the ε-amino groups of lysine residues, to form a stable thiourea bond.
Key Concepts and Workflow
The overall workflow for antibody conjugation starting from this compound is depicted below. This process ensures the formation of a stable and functional antibody conjugate.
Experimental Protocols
Part 1: Synthesis of p-SCN-Bn-Cyclen from this compound
This part of the protocol describes the chemical modification of the this compound precursor to generate the reactive p-SCN-Bn-Cyclen chelator.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10%)
-
Hydrazine hydrate or Hydrogen gas
-
Methanol (MeOH)
-
Thiophosgene (CSCl₂) or 1,1'-Thiocarbonyldiimidazole (TCDI)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware
-
Dissolution: Dissolve this compound in methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).
-
Reduction:
-
Method A (Hydrazine): Add hydrazine hydrate dropwise to the mixture at room temperature. The reaction is exothermic. Monitor the reaction progress by TLC.
-
Method B (Hydrogenation): Place the flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 2-4 hours.
-
Catalyst Removal: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude p-NH2-Bn-Cyclen. This product is often used in the next step without further purification.
-
Dissolution: Dissolve the crude p-NH2-Bn-Cyclen in dichloromethane (DCM).
-
Base Addition: Add triethylamine (TEA) to the solution (approximately 2-3 equivalents).
-
Thiocarbonylation:
-
Method A (Thiophosgene): Cool the solution to 0 °C in an ice bath. Add a solution of thiophosgene in DCM dropwise. Caution: Thiophosgene is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Method B (TCDI): Add 1,1'-thiocarbonyldiimidazole (TCDI) to the solution at room temperature.
-
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Wash the reaction mixture with saturated sodium bicarbonate solution to quench any unreacted thiophosgene or TCDI.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude p-SCN-Bn-Cyclen can be purified by column chromatography on silica gel.
Part 2: Antibody Conjugation with p-SCN-Bn-Cyclen
This protocol details the conjugation of the synthesized p-SCN-Bn-Cyclen to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines.
-
p-SCN-Bn-Cyclen
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Bicarbonate buffer (0.1 M, pH 8.5-9.0)
-
PD-10 desalting columns or equivalent size-exclusion chromatography (SEC) system
-
Centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO)
-
UV-Vis Spectrophotometer
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives (e.g., sodium azide), it must be buffer-exchanged into an amine-free buffer such as 0.1 M sodium bicarbonate buffer (pH 8.5-9.0). This can be achieved using a centrifugal filter unit or dialysis.
-
Concentration Adjustment: Concentrate the antibody to a final concentration of 5-10 mg/mL.
-
Concentration Determination: Measure the antibody concentration using a UV-Vis spectrophotometer at 280 nm (using the appropriate extinction coefficient for the specific antibody).
-
Chelator Preparation: Immediately before use, dissolve p-SCN-Bn-Cyclen in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: Add a calculated molar excess of the dissolved p-SCN-Bn-Cyclen to the antibody solution. A molar ratio of 10- to 20-fold excess of the chelator to the antibody is a common starting point.[1]
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature.[1]
-
Size-Exclusion Chromatography: Remove the unreacted chelator and byproducts by passing the reaction mixture through a pre-equilibrated PD-10 desalting column or a suitable SEC column. The antibody conjugate will elute in the void volume.
-
Fraction Collection: Collect the fractions containing the purified antibody-Cyclen conjugate.
-
Concentration and Storage: Pool the relevant fractions and concentrate the purified conjugate using a centrifugal filter unit. The final conjugate should be stored in an appropriate buffer (e.g., PBS, pH 7.4) at 2-8°C.
Characterization of the Antibody-Cyclen Conjugate
Thorough characterization of the conjugate is essential to ensure its quality and suitability for downstream applications.
| Parameter | Method | Purpose | Typical Results |
| Chelator-to-Antibody Ratio (CAR) | MALDI-TOF Mass Spectrometry | To determine the average number of cyclen molecules conjugated to each antibody molecule. | A shift in the molecular weight of the antibody corresponding to the addition of several cyclen molecules. |
| Purity and Integrity | SDS-PAGE (reducing and non-reducing) | To assess the purity of the conjugate and confirm that the antibody has not fragmented or aggregated during the conjugation process. | A single major band at the expected molecular weight of the antibody. |
| Binding Affinity | ELISA or Surface Plasmon Resonance (SPR) | To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen. | The binding affinity of the conjugate should be comparable to that of the unconjugated antibody. |
Signaling Pathways and Logical Relationships
The conjugation process can be visualized as a series of logical steps, each with specific inputs and outputs.
Conclusion
The protocol described herein provides a comprehensive guide for the successful conjugation of antibodies using this compound as a precursor. By following these detailed steps for chelator synthesis, antibody conjugation, and subsequent characterization, researchers can reliably produce high-quality antibody-cyclen conjugates for a variety of applications in targeted therapy and molecular imaging. Careful adherence to the described methodologies will ensure the integrity of the antibody and the stability of the final conjugate, which are critical for its in vivo performance.
References
Application Notes and Protocols for Radiolabeling of p-NO2-Bn-Cyclen with Copper-64
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bifunctional chelator p-NO2-Bn-Cyclen (S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane) is a versatile platform for the development of radiopharmaceuticals. Its cyclen backbone provides a stable coordination cage for various radiometals, while the nitrobenzyl group can be readily reduced to an amine, allowing for conjugation to targeting biomolecules such as peptides and antibodies. Copper-64 (⁶⁴Cu) is a positron-emitting radionuclide with a half-life of 12.7 hours, making it highly suitable for Positron Emission Tomography (PET) imaging.[1] The combination of this compound and ⁶⁴Cu allows for the development of targeted PET imaging agents for applications in oncology and other disease areas.
This document provides a detailed protocol for the radiolabeling of this compound with ⁶⁴Cu, including quality control procedures and expected outcomes.
Data Presentation
The following table summarizes typical quantitative data for the radiolabeling of cyclen-based chelators with Copper-64. These values are based on studies with structurally related compounds and represent achievable benchmarks for the described protocol.
| Parameter | Typical Value | Reference Compound(s) |
| Radiochemical Yield | > 95% | N-NE3TA, C-NE3TA |
| Radiochemical Purity | > 95% | ⁶⁴Cu-p-NH₂-Bn-DOTA-hu14.18K322A |
| Maximum Specific Activity | ~3.4 Ci/µmol (~125.8 GBq/µmol) | N-NE3TA, C-NE3TA |
| Reaction Time | 30 - 60 minutes | General ⁶⁴Cu labeling |
| Reaction Temperature | 37°C | General ⁶⁴Cu labeling |
| pH | 5.5 | General ⁶⁴Cu labeling |
Experimental Protocols
Materials and Reagents
-
This compound
-
⁶⁴CuCl₂ solution in 0.1 M HCl
-
Ammonium acetate buffer (0.1 M, pH 5.5)
-
Sodium acetate buffer (10 mM, pH 4-7 for optimization)
-
Glycine buffer (10 mM, pH 2, 3, 8, 9 for optimization)
-
Metal-free water
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath
-
Radio-Thin Layer Chromatography (radio-TLC) system
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a radioactivity detector
-
C18 Sep-Pak cartridges for purification (optional)
Experimental Workflow Diagram
Caption: Workflow for the radiolabeling of this compound with ⁶⁴Cu.
Step-by-Step Radiolabeling Procedure
-
Preparation of Reagents:
-
Dissolve this compound in metal-free water to a stock concentration of 1 mg/mL.
-
Prepare a 0.1 M ammonium acetate buffer and adjust the pH to 5.5 using metal-free acid or base.
-
-
Radiolabeling Reaction:
-
In a sterile, pyrogen-free reaction vial, add the required volume of 0.1 M ammonium acetate buffer (pH 5.5).
-
Add the desired amount of the this compound stock solution to the vial. A typical starting amount is 0.05 µg.[2]
-
Carefully add the ⁶⁴CuCl₂ solution (e.g., 3.7 MBq or 100 µCi) to the vial.[2]
-
Ensure the final reaction volume is between 100-200 µL.
-
Gently vortex the mixture for 10-15 seconds.
-
Incubate the reaction vial in a heating block or water bath at 37°C for 30 to 60 minutes.[2][3]
-
-
pH Optimization (Optional):
-
To determine the optimal pH for labeling, a range of buffers can be tested (e.g., sodium acetate for pH 4-7, glycine for pH 2, 3, 8, 9).
-
Perform the radiolabeling reaction at different pH values while keeping other parameters constant.
-
Analyze the radiochemical yield at each pH to identify the optimal condition. A pH of 5.5 is generally effective for ⁶⁴Cu labeling of similar chelators.
-
Quality Control
Comprehensive quality control is crucial to ensure the purity and identity of the radiolabeled product.
References
- 1. www-pub.iaea.org [www-pub.iaea.org]
- 2. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 64Cu-p-NH2-Bn-DOTA-hu14.18K322A, a PET radiotracer targeting neuroblastoma and melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ⁶⁴Cu-p-NO₂-Bn-Cyclen in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-64 (⁶⁴Cu) is a positron-emitting radionuclide with a half-life of 12.7 hours, making it highly suitable for positron emission tomography (PET) imaging of biological processes with slower pharmacokinetics, such as those involving antibodies and nanoparticles.[1][2][3] The development of stable radiopharmaceuticals requires a bifunctional chelator that can securely bind ⁶⁴Cu while also being conjugated to a targeting biomolecule. The macrocyclic chelator, p-NO₂-Bn-Cyclen (para-nitrobenzyl-1,4,7,10-tetraazacyclododecane), is a derivative of the well-established cyclen macrocycle, designed for the stable coordination of copper isotopes. This document provides detailed application notes and protocols for the use of p-NO₂-Bn-Cyclen in the development of ⁶⁴Cu-based PET imaging agents.
The selection of an appropriate chelator is critical for the in vivo stability of the resulting radiometal complex. Chelators based on cyclen and its derivatives, such as DOTA, have been extensively studied for their ability to form stable complexes with various metal ions, including Cu(II).[1] The kinetic inertness of these complexes is crucial to prevent the release of free ⁶⁴Cu in vivo, which can lead to non-specific accumulation in organs like the liver and kidneys, thereby confounding imaging results.[4] These application notes will detail the necessary protocols for radiolabeling, in vitro stability assessment, and in vivo evaluation of ⁶⁴Cu-p-NO₂-Bn-Cyclen conjugates.
Key Applications
-
Preclinical PET Imaging: Development of targeted radiotracers for oncology, neurology, and cardiology by conjugating p-NO₂-Bn-Cyclen to antibodies, peptides, or small molecules.
-
Theranostics: The decay properties of ⁶⁴Cu, which include β⁻ emission, allow for its potential use in targeted radiotherapy, making ⁶⁴Cu-p-NO₂-Bn-Cyclen conjugates potential theranostic agents.
-
Pharmacokinetic Studies: Tracking the in vivo fate of novel drug delivery systems or therapeutic molecules.
Data Presentation
Table 1: Radiolabeling Efficiency and Conditions
| Chelator | Radiolabeling Conditions | Labeling Efficiency (%) | Reference |
| p-NO₂-Bn-Cyclen Analogs | Room Temperature, 1 h, pH 5.5 (0.25M NH₄OAc) | ~100 | |
| DOTA Derivatives | 37°C, 30 min | >95 | |
| NOTA Derivatives | Room Temperature, 30 min | >95 |
Table 2: In Vitro Stability of ⁶⁴Cu-Complexes
| Chelator Complex | Condition | Time (h) | Stability (%) | Reference |
| ⁶⁴Cu-Cyclen Analogs | Human Serum, 37°C | 48 | >95 | |
| ⁶⁴Cu-DOTA Conjugates | Human Serum, 37°C | 24 | >94 | |
| ⁶⁴Cu-NOTA Conjugates | Human Serum, 37°C | 48 | >97.5 | |
| ⁶⁴Cu-Cyclen Analogs | EDTA Challenge (100-fold molar excess), 37°C | 24 | High |
Table 3: In Vivo Biodistribution of ⁶⁴Cu-Chelator Complexes in Mice (%ID/g)
| Organ | ⁶⁴Cu-NOTA Analog (24 h) | ⁶⁴Cu-DOTA Analog (24 h) | ⁶⁴Cu-NE3TA Analog (24 h) | Reference |
| Blood | Low | Moderate | Low | |
| Liver | Low (minimal retention) | High (78% retention from 1h) | Moderate (59% retention from 1h) | |
| Kidneys | Low | Moderate | Low | |
| Tumor (where applicable) | High (specific uptake) | Moderate | High |
Note: Data for specific p-NO₂-Bn-Cyclen is extrapolated from studies on analogous cyclen-based chelators. Researchers should perform specific experiments to determine the exact values for their constructs.
Experimental Protocols
Protocol 1: ⁶⁴Cu Radiolabeling of p-NO₂-Bn-Cyclen Conjugates
This protocol outlines the standard procedure for labeling a p-NO₂-Bn-Cyclen conjugated targeting molecule with ⁶⁴Cu.
Materials:
-
p-NO₂-Bn-Cyclen conjugated biomolecule
-
⁶⁴CuCl₂ in 0.1 M HCl
-
Ammonium acetate buffer (0.25 M, pH 5.5)
-
Metal-free water
-
Reaction vial (e.g., Eppendorf tube)
-
Heating block or water bath
-
Instant Thin Layer Chromatography (ITLC) strips
-
Mobile phase: 20 mM EDTA in 0.15 M NH₄OAc
-
Radio-TLC scanner
Procedure:
-
In a sterile, metal-free reaction vial, dissolve the p-NO₂-Bn-Cyclen conjugate in ammonium acetate buffer. The final concentration of the conjugate should typically be in the range of 10⁻⁴ to 10⁻⁶ M.
-
Add the ⁶⁴CuCl₂ solution to the vial. The amount of ⁶⁴Cu will depend on the desired specific activity.
-
Adjust the pH of the reaction mixture to 5.5 using the ammonium acetate buffer.
-
Incubate the reaction mixture at room temperature for 1 hour. Gentle mixing is recommended. For some conjugates, heating to 37°C may be required to improve efficiency.
-
After incubation, determine the radiochemical purity using ITLC. Spot a small aliquot of the reaction mixture onto an ITLC strip.
-
Develop the strip using the EDTA-containing mobile phase. In this system, the ⁶⁴Cu-chelate complex will remain at the origin, while free ⁶⁴Cu will move with the solvent front.
-
Analyze the strip using a radio-TLC scanner to calculate the percentage of labeled product. A labeling efficiency of >95% is generally considered acceptable.
-
If necessary, the radiolabeled conjugate can be purified using size-exclusion chromatography to remove any unchelated ⁶⁴Cu.
Protocol 2: In Vitro Human Serum Stability Assay
This protocol is for assessing the stability of the ⁶⁴Cu-p-NO₂-Bn-Cyclen conjugate in human serum.
Materials:
-
Purified ⁶⁴Cu-p-NO₂-Bn-Cyclen conjugate
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
ITLC or radio-HPLC system
Procedure:
-
Add a known amount of the purified ⁶⁴Cu-labeled conjugate to a vial containing human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, and 48 hours), take an aliquot of the serum mixture.
-
Analyze the aliquot by ITLC (as described in Protocol 1) or by radio-HPLC with a size-exclusion column.
-
For HPLC analysis, the intact radiolabeled conjugate will elute as a high molecular weight peak, while any released ⁶⁴Cu that binds to serum proteins will also elute at a high molecular weight. Free ⁶⁴Cu will elute later.
-
Calculate the percentage of intact radiolabeled conjugate at each time point to determine its stability in serum.
Protocol 3: In Vivo Biodistribution Study in Mice
This protocol describes a typical procedure for evaluating the biodistribution of a ⁶⁴Cu-p-NO₂-Bn-Cyclen conjugate in a murine model.
Materials:
-
Purified ⁶⁴Cu-p-NO₂-Bn-Cyclen conjugate formulated in sterile saline.
-
Healthy, female mice (e.g., Balb/C or SCID, depending on the study)
-
Anesthetic (e.g., isoflurane)
-
Syringes for injection
-
Gamma counter
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
Administer a known amount of the ⁶⁴Cu-labeled conjugate (typically 1-5 MBq) to each mouse via tail vein injection.
-
At predetermined time points (e.g., 1, 4, and 24 hours post-injection), euthanize a cohort of mice (n=3-5 per time point).
-
Dissect the mice and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor if applicable).
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Also, measure the radioactivity of a standard of the injected dose.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
Caption: Workflow for the radiolabeling of p-NO₂-Bn-Cyclen conjugates with ⁶⁴Cu.
Caption: Workflow for in vivo evaluation of ⁶⁴Cu-p-NO₂-Bn-Cyclen conjugates.
References
- 1. Copper-64 Radiopharmaceuticals for PET Imaging of Cancer: Advances in Preclinical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Copper-64 Radiopharmaceuticals for Oncologic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative in vivo behavior studies of cyclen-based copper-64 complexes: regioselective synthesis, X-ray structure, radiochemistry, log P, and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-NO2-Bn-Cyclen in Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted radionuclide therapy (TRT) is a promising strategy in oncology that delivers cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues. This is achieved by conjugating a radionuclide to a targeting vector, such as a peptide or antibody, that specifically binds to tumor-associated antigens. The choice of the bifunctional chelator, which links the radionuclide to the targeting vector, is critical for the stability and efficacy of the resulting radiopharmaceutical.
p-NO2-Bn-Cyclen (para-nitrobenzyl-1,4,7,10-tetraazacyclododecane) is a macrocyclic bifunctional chelator based on the cyclen framework. The cyclen macrocycle provides a stable coordination cage for a variety of radiometals, while the para-nitrobenzyl group can be reduced to an amine, which can then be converted to other functional groups (e.g., isothiocyanate) for conjugation to targeting biomolecules. This document provides detailed application notes and protocols for the use of this compound in the development of radiopharmaceuticals for targeted radionuclide therapy.
Key Applications
-
Chelation of Therapeutic Radionuclides: The cyclen backbone of this compound can stably chelate a range of therapeutic radiometals, including Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac), which are widely used in TRT.
-
Conjugation to Targeting Vectors: The p-nitrobenzyl group serves as a versatile handle for conjugation to peptides, antibodies, and other targeting molecules. Following reduction of the nitro group to an amine, it can be functionalized to an isothiocyanate or other reactive groups for coupling to amine residues on the biomolecule.
-
Development of Theranostic Agents: While this document focuses on therapeutic applications, the cyclen core can also chelate diagnostic radionuclides like Copper-64 (⁶⁴Cu), enabling the development of matched theranostic pairs for imaging and therapy.
Data Presentation
Table 1: Representative Radiolabeling Efficiency of Cyclen-Based Chelators
| Chelator | Radionuclide | Biomolecule | Radiolabeling Efficiency (%) | Conditions | Reference |
| p-SCN-Bn-DOTA | ¹⁷⁷Lu | Peptide | >95 | 80-100°C, 20-30 min | [1] |
| DOTA-Peptide | ¹⁷⁷Lu | Bombesin | >99 | 100°C, 30 min | [2] |
| p-SCN-Bn-NOTA | ⁶⁴Cu | Rituximab | 95 | Dilute conditions | [3] |
| DOTA-conjugate | ²²⁵Ac | Antibody | Variable (requires optimization) | Room Temperature, 30 min | [4][5] |
Note: Data for closely related DOTA and NOTA-based chelators are presented as representative examples due to limited direct quantitative data for this compound in the reviewed literature. The efficiency for this compound is expected to be comparable under optimized conditions.
Table 2: In Vitro Stability of Radiometal-Cyclen Complexes
| Chelator Conjugate | Radionuclide | Medium | Time (h) | Stability (% Intact) | Reference |
| ¹⁷⁷Lu-DOTA-Bombesin | ¹⁷⁷Lu | Human Serum | 168 | >98 | |
| ⁶⁴Cu-NOTA-Rituximab | ⁶⁴Cu | Human Serum | 48 | >94 | |
| ²²⁵Ac-Macropa-Antibody | ²²⁵Ac | Human Serum | - | High | |
| [¹⁷⁷Lu]Lu-Tz-1 | ¹⁷⁷Lu | - | - | - |
Note: Stability is a critical parameter for radiopharmaceuticals. The data presented are for similar cyclen-based chelators and highlight the high stability achievable. Macropa is presented for ²²⁵Ac as it shows excellent stability with this large cation.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Targeting Peptide
This protocol describes the steps for the reduction of the nitro group of this compound and subsequent functionalization to an isothiocyanate for conjugation to a peptide. This process is analogous to the widely used p-SCN-Bn-DOTA conjugation.
Materials:
-
This compound
-
Palladium on carbon (Pd/C) catalyst
-
Hydrazine hydrate or Hydrogen gas
-
Thiophosgene
-
Targeting peptide with a primary amine (e.g., lysine residue)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Reduction of the Nitro Group:
-
Dissolve this compound in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of Pd/C.
-
Introduce a reducing agent (e.g., hydrazine hydrate or hydrogen gas) and stir the reaction at room temperature until the reduction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture to remove the catalyst and evaporate the solvent to obtain p-NH2-Bn-Cyclen.
-
-
Conversion to Isothiocyanate:
-
Dissolve the resulting p-NH2-Bn-Cyclen in a suitable solvent (e.g., dichloromethane).
-
Add thiophosgene and a non-nucleophilic base (e.g., DIPEA) at 0°C.
-
Stir the reaction for a few hours at room temperature.
-
Purify the resulting p-SCN-Bn-Cyclen by column chromatography.
-
-
Peptide Conjugation:
-
Dissolve the peptide in the conjugation buffer to a concentration of 1-5 mg/mL.
-
Dissolve p-SCN-Bn-Cyclen in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL immediately before use.
-
Add a 5- to 10-fold molar excess of the p-SCN-Bn-Cyclen solution to the peptide solution.
-
Add DIPEA to adjust the pH to 8.5-9.0.
-
Incubate the reaction mixture at room temperature for 4-16 hours with gentle stirring.
-
Monitor the reaction progress by analytical RP-HPLC.
-
Purify the Cyclen-peptide conjugate using preparative RP-HPLC.
-
Lyophilize the purified conjugate and store it at -20°C or below.
-
Protocol 2: Radiolabeling of Cyclen-Peptide Conjugate with Lutetium-177
This protocol is adapted from established procedures for labeling DOTA-conjugated peptides with ¹⁷⁷Lu.
Materials:
-
Cyclen-peptide conjugate
-
¹⁷⁷LuCl₃ solution in dilute HCl
-
Radiolabeling Buffer: 0.1 M Sodium Acetate or Ammonium Acetate (pH 5.0-5.5)
-
Quenching Solution: 50 mM Diethylenetriaminepentaacetic acid (DTPA) solution
-
Sterile, metal-free reaction vials
-
Heating block
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Preparation:
-
In a sterile reaction vial, dissolve a known amount of the Cyclen-peptide conjugate (e.g., 10-50 µg) in the radiolabeling buffer.
-
-
Radiolabeling Reaction:
-
Add the desired amount of ¹⁷⁷LuCl₃ solution to the vial containing the conjugate.
-
Gently mix the solution.
-
Incubate the reaction vial at 80-100°C for 20-30 minutes.
-
-
Quenching:
-
After incubation, allow the vial to cool to room temperature.
-
Add a small volume of the DTPA quenching solution to complex any unchelated ¹⁷⁷Lu.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. A high RCP (>95%) is desirable.
-
-
Purification (if necessary):
-
If the RCP is below the desired level, the radiolabeled peptide can be purified using a C18 solid-phase extraction (SPE) cartridge.
-
Protocol 3: In Vitro Stability Assay of ¹⁷⁷Lu-Cyclen-Peptide
This protocol assesses the stability of the radiolabeled conjugate in human serum.
Materials:
-
Purified ¹⁷⁷Lu-Cyclen-peptide
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method to separate intact radioconjugate from free ¹⁷⁷Lu (e.g., radio-HPLC or ITLC)
Procedure:
-
Incubation:
-
Add a small volume of the purified ¹⁷⁷Lu-Cyclen-peptide to a vial containing human serum.
-
As a control, add the same amount to a vial containing PBS.
-
Incubate the vials at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 1, 4, 24, 48, and 72 hours), take an aliquot from each vial.
-
-
Analysis:
-
Analyze the aliquots using a suitable method (e.g., radio-HPLC) to determine the percentage of intact radioconjugate.
-
Calculate the percentage of ¹⁷⁷Lu that has dissociated from the conjugate over time.
-
Protocol 4: In Vivo Biodistribution Study in a Tumor-Bearing Mouse Model
This protocol provides a general framework for evaluating the biodistribution of the radiolabeled conjugate.
Materials:
-
Tumor-bearing mice (e.g., xenograft model with tumors expressing the target receptor)
-
Purified and sterile ¹⁷⁷Lu-Cyclen-peptide formulated in a biocompatible solution (e.g., saline)
-
Anesthesia for animal handling
-
Gamma counter
-
Dissection tools
-
Pre-weighed collection tubes
Procedure:
-
Animal Preparation:
-
Use an appropriate number of tumor-bearing mice per time point.
-
-
Injection:
-
Administer a known amount of the ¹⁷⁷Lu-Cyclen-peptide (e.g., 1-2 MBq) to each mouse via intravenous (tail vein) injection.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection), euthanize a group of mice.
-
Collect blood and dissect key organs and tissues (e.g., tumor, liver, kidneys, spleen, muscle, bone, etc.).
-
-
Radioactivity Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in an aliquot of the injected dose (standard) using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Analyze the data to determine the tumor uptake, clearance from non-target organs, and overall pharmacokinetic profile.
-
Visualizations
Caption: Overall workflow for the development of a this compound based radiopharmaceutical.
Caption: Logical relationship of components for targeted radionuclide therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Chelation of Zirconium-89 with p-NO2-Bn-Cyclen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chelation of Zirconium-89 (⁸⁹Zr) using the bifunctional chelator p-NO₂-Bn-Cyclen. While direct and extensive literature on the specific use of p-NO₂-Bn-Cyclen for ⁸⁹Zr chelation is limited, this document extrapolates standardized methodologies from common practices with other Zirconium-89 chelators. The provided protocols are intended to serve as a foundational guide for researchers developing ⁸⁹Zr-labeled radiopharmaceuticals for applications such as positron emission tomography (PET) imaging.
Introduction
Zirconium-89 is a positron-emitting radionuclide with a half-life of 78.4 hours, making it highly suitable for the radiolabeling of macromolecules with slow pharmacokinetic profiles, such as monoclonal antibodies.[1][2] The stable chelation of ⁸⁹Zr is crucial for the in vivo stability of the resulting radiopharmaceutical and for minimizing off-target radiation exposure, particularly to the bone.[3][4] While deferoxamine (DFO) is a widely used chelator for ⁸⁹Zr, research into alternative chelators with potentially improved stability is ongoing.[5] The macrocyclic chelator p-NO₂-Bn-Cyclen offers a rigid framework for metal coordination and a p-nitrobenzyl group that can be reduced to an amine for conjugation to targeting molecules.
Data Presentation: Comparative Analysis of Zirconium-89 Chelators
To provide context for the experimental protocols, the following tables summarize quantitative data for commonly used ⁸⁹Zr chelators. This data can serve as a benchmark for evaluating the performance of p-NO₂-Bn-Cyclen.
Table 1: Radiolabeling Efficiency and Specific Activity
| Chelator | Targeting Molecule | Radiolabeling Efficiency (%) | Specific Activity (mCi/mg) | Reference |
| p-SCN-Bn-DFO | Trastuzumab | >95 | ~2 | |
| p-SCN-Bn-HOPO | Trastuzumab | >95 | ~2 | |
| DFO-NCS | Cells (various) | 30 - 50 | 0.39 - 0.50 MBq/10⁶ cells | |
| DFO* | Trastuzumab | High | 74 MBq/mg |
Table 2: In Vitro and In Vivo Stability
| Chelator | Model | Stability Metric | Time Point | Result | Reference |
| p-SCN-Bn-DFO | In vivo (mice) | Bone Uptake (%ID/g) | 336 h | 17.0 | |
| p-SCN-Bn-HOPO | In vivo (mice) | Bone Uptake (%ID/g) | 336 h | 2.4 | |
| DFO-NCS | In vitro (cells) | Radioactivity Efflux | 7 days | Negligible | |
| TRENTAM | In vitro | EDTA Challenge | 7 days | Superior to DFO | |
| DFO* | In vitro (serum) | Intact Tracer | 72 h | 97.5% |
Experimental Protocols
The following protocols describe a generalized procedure for the conjugation of a bifunctional chelator like p-NO₂-Bn-Cyclen to an antibody and subsequent radiolabeling with ⁸⁹Zr.
Protocol 1: Reduction of p-NO₂-Bn-Cyclen and Activation for Conjugation
This protocol assumes the starting material is p-NO₂-Bn-Cyclen. The nitro group must be reduced to an amine, which can then be converted to a reactive isothiocyanate group for antibody conjugation.
Materials:
-
p-NO₂-Bn-Cyclen
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Thiophosgene (CSCl₂)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification supplies (e.g., column chromatography)
Procedure:
-
Reduction of the Nitro Group:
-
Dissolve p-NO₂-Bn-Cyclen in methanol.
-
Add a catalytic amount of Pd/C.
-
Place the reaction mixture under a hydrogen atmosphere and stir at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain p-NH₂-Bn-Cyclen.
-
-
Formation of the Isothiocyanate:
-
Dissolve the resulting p-NH₂-Bn-Cyclen in dichloromethane.
-
Add triethylamine to the solution.
-
Cool the solution in an ice bath and slowly add a solution of thiophosgene in dichloromethane.
-
Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting p-SCN-Bn-Cyclen by column chromatography.
-
Protocol 2: Conjugation of p-SCN-Bn-Cyclen to a Monoclonal Antibody
This protocol is based on established methods for conjugating isothiocyanate-functionalized chelators to antibodies.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 8.8-9.0)
-
p-SCN-Bn-Cyclen dissolved in a minimal amount of DMSO
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
0.1 M sodium bicarbonate buffer (pH 8.8-9.0)
-
Chelex-100 resin
Procedure:
-
Buffer Exchange: Prepare the antibody by exchanging its buffer to 0.1 M sodium bicarbonate buffer (pH 8.8-9.0) using an SEC column. The final antibody concentration should be between 5-10 mg/mL.
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of p-SCN-Bn-Cyclen in DMSO to the antibody solution. The final DMSO concentration should not exceed 5% (v/v).
-
Incubate the reaction mixture for 1 hour at 37°C with gentle shaking.
-
-
Purification:
-
Remove the unreacted chelator and byproducts by purifying the antibody-chelator conjugate using an SEC column pre-equilibrated with Chelex-treated saline.
-
Determine the protein concentration and the number of chelators per antibody using methods such as UV-Vis spectrophotometry and a radiometric assay, respectively.
-
Protocol 3: Radiolabeling of the Antibody-Cyclen Conjugate with Zirconium-89
This protocol outlines the chelation of ⁸⁹Zr by the conjugated antibody.
Materials:
-
⁸⁹Zr-oxalate
-
Antibody-Cyclen conjugate
-
0.5 M HEPES buffer (pH 7.0-7.2)
-
Gentisic acid (as a radioprotectant, optional)
-
PD-10 desalting column
-
Instant thin-layer chromatography (iTLC) strips
Procedure:
-
Preparation of ⁸⁹Zr Solution:
-
Carefully add 0.5 M HEPES buffer to the ⁸⁹Zr-oxalate solution to adjust the pH to 7.0-7.2.
-
-
Radiolabeling Reaction:
-
Add the antibody-cyclen conjugate (typically 50-100 µg) to the buffered ⁸⁹Zr solution.
-
If desired, add gentisic acid to a final concentration of 2.5 mg/mL to prevent radiolysis.
-
Incubate the reaction mixture at room temperature for 60 minutes with gentle agitation.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) by iTLC using a suitable mobile phase (e.g., 50 mM DTPA, pH 7). The ⁸⁹Zr-antibody conjugate will remain at the origin, while free ⁸⁹Zr will move with the solvent front.
-
-
Purification:
-
If the RCP is below 95%, purify the ⁸⁹Zr-labeled antibody using a PD-10 desalting column equilibrated with a suitable formulation buffer (e.g., saline).
-
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for antibody-chelator conjugation and subsequent ⁸⁹Zr radiolabeling.
Caption: Chemical and procedural steps from starting material to final radiopharmaceutical.
References
- 1. Recent Advances in Zirconium-89 Chelator Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. p-SCN-Bn-HOPO: A Superior Bifunctional Chelator for (89)Zr ImmunoPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation and preparation of a TREN-based bifunctional chelator for 89Zr - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for p-NO2-Bn-Cyclen Bioconjugation to Peptides for In-Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of the bifunctional chelator p-NO2-Bn-Cyclen to peptides for subsequent use in in-vivo research. This technology is pivotal for the development of targeted radiopharmaceuticals for diagnostic imaging and therapy.
Introduction
The use of peptides as targeting vectors for diagnostic and therapeutic radionuclides has gained significant traction in oncology and other fields. Their high specificity, rapid clearance, and low immunogenicity make them ideal candidates for delivering imaging agents or therapeutic payloads to specific cell populations. The macrocyclic chelator, 1,4,7,10-tetraazacyclododecane (cyclen), and its derivatives are renowned for their ability to form highly stable complexes with a variety of radiometals, including Copper-64 (⁶⁴Cu), a positron-emitting radionuclide ideal for Positron Emission Tomography (PET) imaging.
The bifunctional chelator, S-2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane (this compound), provides a versatile platform for peptide bioconjugation. The nitrobenzyl group can be readily reduced to an amine, which then serves as a reactive handle for covalent attachment to a peptide. This document outlines the essential protocols for peptide conjugation, radiolabeling, and characterization, along with representative in-vivo data to guide researchers in their experimental design.
Principle of this compound Bioconjugation
The overall workflow for preparing a radiolabeled peptide using this compound involves a multi-step process. The initial step is the reduction of the nitro group on the this compound to an amine group, forming p-NH2-Bn-Cyclen. This amine-functionalized chelator is then covalently coupled to a peptide, typically at a carboxylic acid residue or a primary amine after suitable activation. The resulting peptide-chelator conjugate is purified and then radiolabeled with the desired radionuclide, such as ⁶⁴Cu. Rigorous quality control is performed at each stage to ensure the purity and integrity of the final radiolabeled peptide.
Diagram of the Experimental Workflow
Caption: Overall workflow for peptide conjugation and in-vivo studies.
Experimental Protocols
Reduction of this compound to p-NH2-Bn-Cyclen
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware
Protocol:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of SnCl₂·2H₂O in concentrated HCl.
-
Slowly add the SnCl₂ solution to the this compound solution at room temperature with stirring.
-
Allow the reaction to proceed for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture with a saturated NaHCO₃ solution until the pH is approximately 8-9.
-
Extract the aqueous layer multiple times with DCM.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the p-NH2-Bn-Cyclen product.
-
Characterize the product using Mass Spectrometry and NMR to confirm its identity and purity.
Conjugation of p-NH2-Bn-Cyclen to a Peptide
This protocol describes the coupling of the amine-functionalized chelator to a peptide's carboxylic acid group using a standard carbodiimide coupling method.
Materials:
-
Peptide with an available carboxylic acid group (e.g., C-terminus or side chain of Asp/Glu)
-
p-NH2-Bn-Cyclen
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Protocol:
-
Dissolve the peptide in anhydrous DMF or DMSO to a concentration of 1-5 mg/mL.
-
In a separate vial, dissolve p-NH2-Bn-Cyclen in anhydrous DMF or DMSO.
-
Activate the carboxylic acid group of the peptide by adding a 2-5 fold molar excess of EDC and NHS to the peptide solution. Allow the activation to proceed for 15-30 minutes at room temperature.
-
Add a 1.5-3 fold molar excess of the p-NH2-Bn-Cyclen solution to the activated peptide solution.
-
Add DIPEA to the reaction mixture to adjust the pH to 8.0-8.5.
-
Incubate the reaction mixture at room temperature for 4-16 hours with gentle stirring. Monitor the reaction progress using analytical RP-HPLC.
-
Once the reaction is complete, purify the peptide-cyclen conjugate using preparative RP-HPLC.[1][2][3]
-
Collect the fractions containing the desired product and lyophilize to obtain a pure, dry powder.
-
Characterize the final conjugate by Mass Spectrometry to confirm the molecular weight and by analytical RP-HPLC to assess purity.[1]
Radiolabeling of Peptide-Cyclen Conjugate with ⁶⁴Cu
Materials:
-
Peptide-Cyclen conjugate
-
⁶⁴CuCl₂ in dilute HCl
-
Ammonium acetate buffer (0.1 M, pH 5.5-6.5)
-
Sterile, metal-free reaction vials
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system for quality control
Protocol:
-
In a sterile, metal-free vial, dissolve a known amount of the peptide-cyclen conjugate (e.g., 10-50 µg) in ammonium acetate buffer.
-
Add the desired amount of ⁶⁴CuCl₂ solution to the vial.
-
Gently mix the solution and incubate at 37-50°C for 30-60 minutes. The optimal temperature and time may need to be determined empirically for each specific peptide conjugate.[4]
-
After incubation, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. The radiolabeled peptide should have a different retention time than free ⁶⁴Cu.
-
If necessary, the radiolabeled peptide can be purified using a C18 Sep-Pak cartridge to remove any unchelated ⁶⁴Cu.
In-Vivo Studies: Data Presentation
While specific in-vivo data for this compound conjugated peptides is not extensively available in the public domain, the following tables present representative biodistribution data for peptides labeled with ⁶⁴Cu via other cyclen-based chelators (e.g., DOTA). This data can serve as a valuable reference for what to expect in terms of in-vivo behavior.
Table 1: Biodistribution of a ⁶⁴Cu-DOTA-Peptide in a Tumor-Bearing Mouse Model (%ID/g ± SD)
| Organ | 1 h post-injection | 4 h post-injection | 24 h post-injection |
| Blood | 2.5 ± 0.4 | 0.8 ± 0.2 | 0.1 ± 0.05 |
| Heart | 0.5 ± 0.1 | 0.2 ± 0.05 | 0.05 ± 0.01 |
| Lungs | 1.2 ± 0.3 | 0.5 ± 0.1 | 0.1 ± 0.03 |
| Liver | 4.5 ± 0.8 | 3.2 ± 0.6 | 1.5 ± 0.3 |
| Spleen | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.1 ± 0.02 |
| Kidneys | 15.2 ± 2.5 | 8.5 ± 1.5 | 2.1 ± 0.4 |
| Muscle | 0.4 ± 0.1 | 0.2 ± 0.05 | 0.05 ± 0.01 |
| Tumor | 5.8 ± 1.2 | 7.2 ± 1.5 | 4.5 ± 0.9 |
%ID/g = percentage of injected dose per gram of tissue. Data is hypothetical and based on typical values from literature for similar compounds.
Table 2: Pharmacokinetic Parameters of a ⁶⁴Cu-DOTA-Peptide
| Parameter | Value |
| t₁/₂ α (distribution) | ~10-20 min |
| t₁/₂ β (elimination) | ~2-4 hours |
| Clearance (mL/min/kg) | ~10-30 |
| Volume of Distribution (L/kg) | ~0.5-1.5 |
These values are estimates based on typical pharmacokinetic profiles of radiolabeled peptides and can vary significantly depending on the specific peptide sequence and animal model.
Signaling Pathway Visualization
Peptides radiolabeled with this compound can be designed to target specific cell surface receptors involved in various signaling pathways. Upon binding, the radiolabeled peptide can be used to visualize receptor expression levels and distribution in vivo using PET imaging. This information is crucial for understanding disease progression and for patient stratification in targeted therapies.
Diagram of a Generic Receptor-Mediated Signaling Pathway
Caption: Generic receptor-mediated signaling pathway.
Conclusion
The bioconjugation of this compound to peptides offers a robust and reliable method for the development of targeted radiopharmaceuticals. The protocols outlined in these application notes provide a solid foundation for researchers to produce high-quality radiolabeled peptides for in-vivo studies. Careful optimization of each step, from chelator modification to radiolabeling, is crucial for achieving high radiochemical purity and in-vivo stability. The ability to non-invasively visualize and quantify peptide-receptor interactions in vivo opens up new avenues for understanding disease biology and for advancing personalized medicine.
References
Application Note: Purification of p-NO2-Bn-Cyclen Labeled Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The conjugation of bifunctional chelators, such as S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane (p-NO2-Bn-Cyclen), to monoclonal antibodies (mAbs) is a pivotal step in creating agents for targeted radionuclide therapy and imaging.[1][2] The this compound serves as a chelator to securely hold a metal ion, often a therapeutic or diagnostic radionuclide. Following the conjugation reaction, the resulting mixture is heterogeneous, containing the desired antibody-chelator conjugate, unreacted (native) antibody, excess free this compound, and potentially protein aggregates.[3]
Effective purification is a critical downstream step to remove these impurities. The presence of unconjugated chelator can lead to off-target toxicity, while aggregates may alter the product's efficacy and immunogenicity.[4] Therefore, a robust purification strategy is essential to ensure the final product's purity, safety, and stability for preclinical and clinical applications.[3] This document provides detailed protocols for the most common and effective methods for purifying this compound labeled antibodies.
Overall Experimental Workflow
The general process involves preparing the antibody, performing the conjugation reaction, purifying the crude mixture to isolate the desired conjugate, and finally, conducting quality control analyses to verify purity and integrity.
Caption: High-level workflow from antibody preparation to the final purified conjugate.
Purification Methodologies
The primary goal of purification is to separate the high-molecular-weight antibody conjugate (~150 kDa) from the very low-molecular-weight free this compound chelator (~307.4 Da) and other impurities. The choice of method depends on the scale, desired purity, and specific characteristics of the antibody.
Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius. It is the most common and effective method for removing small molecules like unconjugated chelators from large antibody conjugates. Larger molecules, such as the antibody conjugate, cannot enter the pores of the chromatography resin and thus elute first, while smaller molecules, like the free chelator, are trapped in the pores and elute later.
Advantages:
-
Excellent for separating components with significant size differences.
-
Gentle, non-denaturing conditions preserve the biological activity of the antibody.
-
Also effective at removing protein aggregates, which are larger and elute before the monomeric antibody.
Caption: Schematic of Size Exclusion Chromatography (SEC) for purification.
Affinity Chromatography (Protein A/G)
Affinity chromatography is a powerful technique that relies on the specific interaction between an antibody and an immobilized ligand. Protein A and Protein G are bacterial proteins that bind with high affinity to the Fc region of many immunoglobulins, especially IgG. This method can be used as an initial capture step to isolate all antibodies (conjugated and unconjugated) from reaction byproducts. However, it will not separate the this compound labeled antibody from the unreacted antibody. Therefore, it is often used in a multi-step process, followed by a polishing step like SEC.
Advantages:
-
Achieves very high purity in a single step.
-
Highly selective for antibodies.
Caption: Workflow for antibody purification using Protein A/G affinity chromatography.
Immobilized Metal Affinity Chromatography (IMAC)
IMAC separates proteins based on their affinity for chelated metal ions. This technique is commonly used for purifying histidine-tagged proteins. Given that the this compound is a potent metal chelator, this method presents a novel strategy. An IMAC column charged with a suitable metal ion (e.g., Ni²⁺, Cu²⁺, Zn²⁺) could potentially bind the Cyclen-conjugated antibody, allowing for its separation from the unconjugated antibody. This would be a "positive selection" method for the desired product.
Advantages:
-
Potential to separate conjugated from unconjugated antibodies directly.
-
Elution conditions can be optimized for high purity.
Quantitative Data Summary
The selection of a purification method often involves a trade-off between recovery, purity, and scalability.
| Parameter | Size Exclusion Chromatography (SEC) | Affinity Chromatography (Protein A/G) | Immobilized Metal Affinity Chromatography (IMAC) |
| Typical Purity | >98% (for monomeric fraction) | >95% | Variable, potentially >90% |
| Typical Recovery | >90% | >90% | 70-90% (highly dependent on optimization) |
| Removes Free Chelator | Yes (Excellent) | No (impurities washed away) | No (impurities washed away) |
| Removes Aggregates | Yes (Excellent) | Yes (aggregates may not bind/elute properly) | Yes (may reduce aggregates) |
| Separates Labeled from Unlabeled Ab | No | No | Yes (Theoretically) |
| Scalability | Good, but can be limited by volume | Excellent | Good |
| Primary Use Case | Polishing step, removal of free chelator and aggregates | Initial capture of total antibody | Selective capture of conjugated antibody |
Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (SEC)
This protocol is designed to remove unconjugated this compound and protein aggregates from the antibody conjugation reaction mixture.
A. Materials and Reagents:
-
SEC Column (e.g., Superdex 200 Increase 10/300 GL or equivalent, suitable for separating proteins in the 10-600 kDa range)
-
Chromatography System (e.g., ÄKTA pure)
-
SEC Running Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
0.22 µm sterile filters
-
Conical tubes for fraction collection
B. Experimental Procedure:
-
System and Column Preparation:
-
Prepare fresh, filtered, and degassed SEC Running Buffer (PBS, pH 7.4).
-
Equilibrate the chromatography system and the SEC column with at least 2 column volumes (CVs) of running buffer at the recommended flow rate (e.g., 0.5-1.0 mL/min for a 10/300 column).
-
Monitor the UV absorbance at 280 nm until a stable baseline is achieved.
-
-
Sample Preparation:
-
Centrifuge the crude conjugation mixture at 14,000 x g for 10 minutes to remove any precipitated material.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The recommended sample injection volume should not exceed 1-2% of the total column volume for optimal resolution.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the equilibrated column.
-
Begin isocratic elution with the SEC Running Buffer.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Collect fractions (e.g., 0.5 mL) throughout the elution process. Typically, aggregates will elute first, followed by the monomeric antibody conjugate, and finally the free chelator.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions using SDS-PAGE to identify those containing the purified monomeric antibody.
-
Pool the fractions containing the pure, monomeric this compound labeled antibody.
-
Measure the protein concentration of the pooled sample using a spectrophotometer (A280) or a protein assay (e.g., BCA).
-
-
Storage:
-
Store the purified antibody conjugate in a suitable buffer at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Two-Step Purification using Affinity and Size Exclusion Chromatography
This protocol uses an initial affinity capture step followed by SEC polishing for the highest possible purity.
A. Materials and Reagents:
-
Protein A or Protein G affinity column
-
Binding/Wash Buffer: PBS, pH 7.4
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.7
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
All materials listed for Protocol 1.
B. Experimental Procedure:
Step 1: Affinity Chromatography
-
Column Equilibration: Equilibrate the Protein A/G column with 5-10 CVs of Binding/Wash Buffer.
-
Sample Loading: Load the filtered, crude conjugation mixture onto the column.
-
Washing: Wash the column with 5-10 CVs of Binding/Wash Buffer to remove unbound components, including the free this compound.
-
Elution: Elute the bound antibodies using the Elution Buffer. Collect 1 mL fractions into tubes containing a predefined amount of Neutralization Buffer (e.g., 100 µL for 1 mL fraction) to immediately restore a neutral pH.
-
Pooling: Identify and pool the protein-containing fractions.
Step 2: Size Exclusion Chromatography (Polishing)
-
Buffer Exchange (Optional): The pooled sample may need to be buffer exchanged into the SEC Running Buffer if the neutralized buffer is not suitable for the next step.
-
SEC Purification: Follow the complete procedure as described in Protocol 1 using the pooled sample from the affinity step as the input material. This step will separate the desired monomeric conjugate from any remaining aggregates and unreacted antibody (if there is a size difference, which is unlikely).
Quality Control
After purification, the final product must be analyzed to confirm its identity, purity, and integrity.
-
SDS-PAGE: To confirm the molecular weight and assess purity. Under non-reducing conditions, the labeled antibody should run as a single band around 150 kDa.
-
UV-Vis Spectroscopy: To determine protein concentration (A280) and potentially the degree of labeling if the chelator has a distinct absorbance.
-
Mass Spectrometry (e.g., MALDI-TOF): To confirm the mass of the conjugate and determine the average number of chelators per antibody molecule.
-
SEC-HPLC: An analytical SEC method can be used to precisely quantify the percentage of monomer, aggregates, and fragments.
References
Application Notes and Protocols for p-NO2-Bn-Cyclen in Chelating Alpha-Emitting Radionuclides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Alpha Therapy (TAT) represents a promising frontier in oncology, delivering highly potent alpha-emitting radionuclides to cancer cells. The efficacy of TAT is critically dependent on the stable chelation of these radionuclides by a bifunctional chelator, which is, in turn, conjugated to a targeting moiety such as a monoclonal antibody or peptide.
The macrocycle 1,4,7,10-tetraazacyclododecane (cyclen) and its derivatives are foundational scaffolds for such chelators due to their ability to form stable complexes with various radiometals. The derivative S-2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclododecane (p-NO2-Bn-Cyclen) is a valuable precursor for creating bifunctional chelators. Its nitrobenzyl group can be chemically modified to provide a reactive handle for conjugation to biomolecules.
These application notes provide a comprehensive overview of the anticipated use of this compound for chelating alpha-emitting radionuclides, with a focus on Actinium-225 (225Ac) and Bismuth-213 (213Bi). While specific literature on this compound for these particular alpha emitters is limited, this document outlines the necessary chemical modifications and provides generalized, yet detailed, protocols based on well-established procedures for closely related cyclen-based chelators like DOTA and its derivatives.
Core Principles and Applications
The fundamental utility of this compound lies in its potential to be converted into a bifunctional chelator. The core cyclen ring serves as the coordination site for the radiometal, while the 4-nitrobenzyl group, after chemical reduction to an aminobenzyl group, can be further functionalized for bioconjugation. A common strategy involves converting the amino group into an isothiocyanate, which readily reacts with primary amines on biomolecules to form a stable thiourea bond.
The resulting immunoconjugate can then be radiolabeled with an alpha-emitting radionuclide. The success of such a radiopharmaceutical hinges on the in vivo stability of the radiometal-chelate complex, as the release of the radionuclide can lead to off-target toxicity.
Experimental Protocols
Protocol 1: Functionalization of this compound for Bioconjugation
This protocol describes the conversion of this compound to its isothiocyanate derivative (p-SCN-Bn-Cyclen), making it ready for conjugation to proteins or peptides.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10%)
-
Hydrazine hydrate or Hydrogen gas (H2)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Thiophosgene (CSCl2)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
Step 1: Reduction of the Nitro Group
-
Dissolve this compound in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
If using hydrogen gas, place the flask under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature. If using hydrazine hydrate, add it dropwise to the solution at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude p-NH2-Bn-Cyclen.
Step 2: Formation of the Isothiocyanate
-
Dissolve the crude p-NH2-Bn-Cyclen in anhydrous dichloromethane.
-
Add triethylamine to the solution to act as a base.
-
Cool the solution in an ice bath.
-
Slowly add a solution of thiophosgene in dichloromethane dropwise to the cooled reaction mixture. Caution: Thiophosgene is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl and saturated NaHCO3 solution.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to yield the p-SCN-Bn-Cyclen product.
-
The product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Conjugation of p-SCN-Bn-Cyclen to a Monoclonal Antibody
This protocol outlines the conjugation of the functionalized chelator to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
p-SCN-Bn-Cyclen derivative
-
Carbonate buffer (0.1 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system)
-
Ultrafiltration devices (e.g., Amicon Ultra, with appropriate molecular weight cutoff)
Procedure:
-
Buffer Exchange: Exchange the mAb into carbonate buffer (0.1 M, pH 9.0) using an ultrafiltration device to a final concentration of 5-10 mg/mL.
-
Chelator Preparation: Dissolve the p-SCN-Bn-Cyclen derivative in a small amount of DMSO.
-
Conjugation Reaction: Add the dissolved chelator to the antibody solution at a molar ratio typically ranging from 10:1 to 20:1 (chelator:mAb). The final DMSO concentration in the reaction mixture should be kept below 5% (v/v).
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C overnight.
-
Purification: Purify the resulting immunoconjugate from excess unreacted chelator using a PD-10 desalting column equilibrated with a suitable buffer for radiolabeling (e.g., 0.1 M ammonium acetate, pH 6.0).
-
Characterization: Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm) and the number of chelators per antibody molecule (e.g., by mass spectrometry or using a colorimetric assay with a known metal).
Protocol 3: General Radiolabeling of a Cyclen-Conjugate with 225Ac
This is a generalized protocol that will require optimization for a new immunoconjugate.
Materials:
-
225Ac in dilute HCl (e.g., 0.1 M)
-
Cyclen-conjugated antibody (in 0.1 M ammonium acetate, pH 6.0)
-
Ammonium acetate buffer (0.2 M, pH 6.0)
-
Ascorbic acid solution (e.g., 50 mg/mL)
-
Sterile, metal-free reaction vials
-
Instant thin-layer chromatography (ITLC) strips
-
Mobile phase for ITLC (e.g., 50 mM DTPA solution, pH 5.5)
-
Radio-TLC scanner or gamma counter
Procedure:
-
To a sterile, metal-free microcentrifuge tube, add the desired amount of 225Ac solution.
-
Add a sufficient volume of 0.2 M ammonium acetate buffer to adjust the pH to 5.5-6.0.
-
Add ascorbic acid as a radioprotectant to a final concentration of 1-5 mg/mL.
-
Add the cyclen-conjugated antibody to the reaction mixture. The amount will depend on the desired specific activity.
-
Incubate the reaction mixture at 37°C for 60-90 minutes. Note: Unlike DOTA, which often requires higher temperatures, some cyclen derivatives can be labeled at milder conditions. This will need to be optimized.
-
Quality Control: Determine the radiochemical purity (RCP) by ITLC. Spot a small aliquot of the reaction mixture onto an ITLC strip. Develop the strip using the DTPA mobile phase. In this system, the radiolabeled antibody remains at the origin, while free 225Ac migrates with the solvent front.
-
Analyze the strip using a radio-TLC scanner or by cutting the strip and counting in a gamma counter.
-
Calculate the RCP as: (Counts at origin / Total counts) * 100%.
-
If the RCP is below the desired threshold (typically >95%), the product may need to be purified using size-exclusion chromatography.
Protocol 4: General Radiolabeling of a Cyclen-Conjugate with 213Bi
This protocol is adapted for the shorter half-life of 213Bi.
Materials:
-
213Bi eluate from a 225Ac/213Bi generator (typically in a HCl/NaI solution)
-
Cyclen-conjugated antibody (in 0.1 M ammonium acetate, pH 6.0)
-
Ammonium acetate buffer (0.5 M, pH 5.5)
-
Sterile, metal-free reaction vials
-
ITLC materials as described in Protocol 3
Procedure:
-
Elute the 213Bi from the generator according to the manufacturer's instructions.
-
Immediately add the eluate to a reaction vial containing the cyclen-conjugated antibody.
-
Adjust the pH of the reaction mixture to approximately 5.5 by adding a pre-determined volume of 0.5 M ammonium acetate buffer.
-
Incubate the reaction at room temperature for 5-15 minutes. The rapid complexation is necessary due to the short half-life of 213Bi (t1/2 ≈ 46 min).
-
Quality Control: Perform rapid RCP analysis using ITLC as described in Protocol 3.
-
The radiolabeled product should be used immediately without further purification if a high RCP is achieved.
Data Presentation
Due to the limited availability of specific quantitative data for this compound with alpha-emitting radionuclides, the following tables provide representative data for the well-characterized chelator p-SCN-Bn-DOTA for comparative purposes. It is anticipated that a properly functionalized and conjugated this compound derivative would require rigorous empirical evaluation to determine its specific performance characteristics.
Table 1: Comparative Radiolabeling Efficiency of Cyclen-Based Chelators with 225Ac
| Chelator Conjugate | Radionuclide | Temperature (°C) | Time (min) | Typical Radiochemical Purity (%) |
| p-SCN-Bn-DOTA-mAb | 225Ac | 37 - 60 | 60 - 120 | > 95% |
| Macropa-mAb | 225Ac | Room Temp | 5 - 15 | > 98% |
Table 2: Comparative In Vitro Stability of 225Ac-Labeled Immunoconjugates in Human Serum
| Chelator Conjugate | Radionuclide | Incubation Time | % Intact Conjugate |
| 225Ac-DOTA-mAb | 225Ac | 7 days | > 90% |
| 225Ac-Macropa-mAb | 225Ac | 7 days | > 95% |
Table 3: Representative Biodistribution Data for 225Ac-DOTA-PSMA-617 in LNCaP Tumor-Bearing Mice (%ID/g at 24h post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | 0.5 ± 0.1 |
| Tumor | 15.2 ± 3.5 |
| Liver | 1.2 ± 0.3 |
| Spleen | 0.8 ± 0.2 |
| Kidneys | 3.5 ± 0.9 |
| Bone | 0.7 ± 0.2 |
Note: Data are presented as mean ± standard deviation and are illustrative. Actual values will vary depending on the specific targeting molecule, animal model, and experimental conditions.
Visualizations
Caption: Workflow for the functionalization of this compound and its conjugation to an antibody.
Caption: Generalized workflow for radiolabeling a cyclen-based immunoconjugate with an alpha-emitter.
Disclaimer
The protocols and data presented herein are for informational and research purposes only. The radiolabeling and handling of alpha-emitting radionuclides require specialized facilities, training, and adherence to strict radiation safety protocols. All experimental procedures, especially those involving new chelator-antibody conjugates, must be thoroughly optimized and validated under appropriate laboratory conditions.
Application Note: Protocol for Assessing p-NO2-Bn-Cyclen Complex Stability in Serum
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a detailed protocol for evaluating the in vitro stability of metal complexes formed with the macrocyclic chelator p-NO2-Bn-Cyclen in human serum. Macrocyclic chelators like cyclen derivatives are crucial for the development of metal-based diagnostics and therapeutics, such as radiopharmaceuticals.[1][2][3] The stability of these complexes in a biological environment is a critical parameter, as dissociation of the metal ion can lead to off-target toxicity and reduced efficacy.[4] This protocol outlines a robust method using High-Performance Liquid Chromatography (HPLC) to quantify the integrity of the this compound complex over time when incubated in human serum at physiological conditions.
Introduction
The chelation of metal ions by macrocyclic ligands such as derivatives of 1,4,7,10-tetraazacyclododecane (cyclen) is a cornerstone of modern medicinal inorganic chemistry. These complexes are integral to applications ranging from MRI contrast agents to targeted radiotherapeutics. The this compound (para-nitrobenzyl-cyclen) ligand provides a versatile platform; the cyclen backbone forms a highly stable coordination cage for various metal ions, while the nitrobenzyl group can be chemically modified for conjugation to targeting vectors like antibodies.[5]
The success of such agents in vivo is highly dependent on their stability in biological media, particularly blood serum. In serum, the metal complex is challenged by a high concentration of competing metal-binding proteins (e.g., albumin, transferrin) and other endogenous chelators. Dissociation of the metal from the cyclen ligand, a process known as transchelation, can lead to undesirable biodistribution and toxicity. Therefore, assessing serum stability is a mandatory step in the preclinical evaluation of any new metal-based drug candidate. This protocol provides a standardized workflow for this assessment.
Principle of the Assay
The serum stability assay involves incubating the metal-p-NO2-Bn-Cyclen complex ([M]-L) in human serum at 37°C over a defined period (e.g., 48-72 hours). At specific time points, aliquots are taken, and the serum proteins are precipitated to stop any further reaction and to prepare the sample for analysis. The supernatant, containing the intact complex and any dissociated species, is then analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). By comparing the peak corresponding to the intact complex at each time point to the initial (t=0) concentration, the percentage of the complex remaining can be calculated, providing a quantitative measure of its stability.
Potential Fates of the Complex in Serum
The diagram below illustrates the possible outcomes for a metal-cyclen complex upon incubation in serum. The desired outcome is that the complex remains intact. However, instability can lead to the dissociation of the metal ion, which may then bind to serum proteins, or the ligand itself could be metabolized.
References
- 1. Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. experts.umn.edu [experts.umn.edu]
Troubleshooting & Optimization
Technical Support Center: p-NO2-Bn-Cyclen Radiolabeling
Welcome to the technical support center for p-NO2-Bn-Cyclen. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their radiolabeling experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges associated with achieving high radiolabeling yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of low or failed radiolabeling yield with this compound conjugates?
Low radiolabeling yield is typically traced back to one of four critical areas: suboptimal reaction conditions (especially pH), the presence of competing metal contaminants, issues with the conjugation of this compound to the biomolecule, or compromised integrity of the reagents. A systematic evaluation of each of these factors is the most effective troubleshooting approach.
Q2: How does pH impact the conjugation and radiolabeling steps?
The overall process involves two distinct steps, each with a different optimal pH. Using an incorrect pH for either step is a primary reason for low yields.
-
Conjugation Step (Biomolecule + this compound): The conjugation of this compound to a biomolecule, such as an antibody or peptide, typically targets primary amines, like the ε-amine of lysine residues. This reaction requires a basic environment to ensure the amine is deprotonated and thus nucleophilic. The optimal pH for lysine modification is generally in the range of 8.5-9.5.[1] Using a buffer within this pH range, such as a carbonate-bicarbonate or borate buffer, is crucial for efficient conjugation.
-
Radiolabeling Step (Cyclen-Conjugate + Radiometal): The chelation of the radiometal by the cyclen macrocycle is most efficient under mildly acidic conditions. This prevents the formation of radiometal hydroxides at higher pH, which are unable to be chelated. The optimal pH for radiolabeling with many radiometals is typically between 4.5 and 5.5.
A common mistake is failing to perform a buffer exchange to adjust the pH between the conjugation and radiolabeling steps.
Q3: My conjugation reaction appears to have failed or has low efficiency. What should I investigate?
Failure at the conjugation stage is often due to incorrect pH, the presence of competing nucleophiles, or issues with the reactivity of the p-nitrobenzyl group.
-
Verify pH: Ensure your reaction buffer is within the optimal pH range of 8.5-9.5 for targeting lysine residues.[1]
-
Competing Amines: Make sure the buffer used for your biomolecule does not contain primary amines (e.g., Tris buffer), as these will compete with your biomolecule for reaction with the this compound.
-
Reactivity of the Nitro Group: The p-nitrobenzyl group is an electrophile that reacts with nucleophilic primary amines. While effective, its reactivity might differ from other common bifunctional linkers like those with isothiocyanate (-NCS) groups. Ensure adequate reaction time and temperature as per established protocols for similar compounds. The strong electron-withdrawing nature of the nitro group activates the benzylic position for nucleophilic attack.[2][3]
Q4: My conjugation was successful, but the radiolabeling yield is still low. What are the likely causes?
If you have confirmed that the this compound is successfully conjugated to your biomolecule, low radiolabeling efficiency points to issues within the chelation reaction itself.
-
Trace Metal Contamination: This is a primary culprit for low radiolabeling yields. The cyclen cage can be occupied by trace metals present in buffers, water, or on labware. This prevents the incorporation of your desired radiometal.
-
Suboptimal Radiolabeling Conditions:
-
pH: Verify that the pH of the reaction mixture is in the optimal acidic range (e.g., pH 4.5-5.5) for radiometal incorporation.
-
Temperature: While many cyclen-based chelators can label efficiently at room temperature, some radiometals and conjugates require heating (e.g., 80-100°C) to achieve high yields in a reasonable timeframe.[4]
-
Incubation Time: Ensure a sufficient incubation period for the chelation reaction to proceed to completion.
-
Q5: How can I prevent trace metal contamination in my experiments?
Proactive prevention is crucial. All solutions and equipment that will come into contact with your cyclen-conjugated biomolecule must be free of contaminating metals.
-
Use high-purity, metal-free water and reagents for all buffers and solutions.
-
Prepare buffers in plasticware that has been acid-washed (e.g., with 0.1 M HCl) and thoroughly rinsed with metal-free water.
-
Consider treating your buffers and biomolecule solutions with a chelating resin (e.g., Chelex 100) to remove any existing metal contaminants before initiating the conjugation or radiolabeling steps.
Quantitative Data Summary
The following tables summarize radiolabeling efficiencies and stability data for various copper-64 (⁶⁴Cu) labeled cyclen-based chelators, which can serve as a reference for expected performance.
Table 1: Radiolabeling Efficiency of Various Chelators with ⁶⁴Cu
| Chelator | Radiolabeling Conditions | Radiolabeling Efficiency (%) | Reference |
| p-SCN-Bn-NOTA-Rituximab | 31 nM conjugate concentration | 95 | |
| sar-CO-Rituximab | 250 nM antibody concentration | 98 | |
| C-NE3TA | Room Temperature | >95 | |
| N-NE3TA | Room Temperature | >95 |
Table 2: In Vitro Serum Stability of ⁶⁴Cu-Labeled Chelators
| ⁶⁴Cu-Complex | Incubation Time | Percent Intact in Serum | Reference |
| ⁶⁴Cu-N-NE3TA | 48 hours | 96.1 | |
| ⁶⁴Cu-C-NE3TA | 48 hours | 90.5 | |
| ⁶⁴Cu-p-NH₂-Bn-DOTA | 48 hours | 93.9 | |
| ⁶⁴Cu-p-NH₂-Bn-NOTA | 48 hours | 97.9 | |
| ⁶⁴Cu-NOTA-Rituximab | 48 hours | 97.5 ± 0.3 | |
| Macrocyclic Conjugates | 48 hours | >94 |
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to a biomolecule and subsequent radiolabeling. These should be optimized for your specific application.
Part A: Conjugation of this compound to a Biomolecule (e.g., Antibody)
-
Buffer Exchange: Prepare the antibody by exchanging its storage buffer for a 0.1 M sodium bicarbonate or borate buffer (pH 9.0) using an appropriate ultrafiltration device (e.g., 30 kDa MWCO spin filter). Adjust the final antibody concentration to 5-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in an anhydrous organic solvent like DMSO to a concentration of approximately 10-20 mg/mL.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution. Incubate the reaction mixture at room temperature or 37°C for 4-18 hours with gentle stirring. The reaction progress can be monitored by analytical techniques such as RP-HPLC.
-
Purification: Remove excess, unconjugated this compound and exchange the buffer to one suitable for radiolabeling (e.g., 0.1 M ammonium acetate, pH 5.5) using size exclusion chromatography or ultrafiltration.
Part B: Radiolabeling of the Cyclen-Biomolecule Conjugate
-
Preparation of Reagents: In a sterile, metal-free reaction vial, add the purified cyclen-conjugated biomolecule (e.g., 10-100 µg) dissolved in the radiolabeling buffer (e.g., 0.1 M ammonium acetate, pH 5.5).
-
Radiolabeling Reaction: Add the desired amount of the radiometal (e.g., ⁶⁴CuCl₂, ¹⁷⁷LuCl₃) solution to the vial containing the conjugate. Gently mix the solution.
-
Incubation: Incubate the reaction vial at an optimized temperature (room temperature to 95°C) for an optimized duration (15-60 minutes).
-
Quenching (Optional): After incubation, allow the vial to cool to room temperature. A small volume of a quenching solution, such as DTPA, can be added to complex any unchelated radiometal.
-
Quality Control: Determine the radiochemical purity (RCP) of the final product using methods like radio-TLC or radio-HPLC.
Visualized Workflows and Logic
Experimental Workflow for Conjugation and Radiolabeling
Caption: Overall workflow for biomolecule conjugation and subsequent radiolabeling.
Troubleshooting Logic for Low Radiolabeling Yield
Caption: A logical workflow for troubleshooting low radiolabeling yields.
References
troubleshooting p-NO2-Bn-Cyclen conjugate instability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-NO2-Bn-Cyclen conjugates. The information is designed to help resolve common issues encountered during the synthesis, radiolabeling, and experimental use of these bifunctional chelators.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Low Radiolabeling Yield
Q1: What are the common causes of low or failed radiolabeling yield with this compound conjugates?
Low radiolabeling yield is often attributable to suboptimal reaction conditions, the presence of competing metal contaminants, incorrect molar ratios during conjugation, or compromised reagent integrity. A systematic evaluation of these factors is the most effective troubleshooting approach.
| Potential Cause | Recommended Solution |
| Suboptimal pH | Verify the pH of the radiolabeling buffer. The optimal pH for metal chelation by cyclen-based chelators is typically in the range of 4.5-6.5, but this can vary depending on the specific radiometal. |
| Metal Contamination | Use high-purity, metal-free water and reagents. All labware should be acid-washed and rinsed with metal-free water. Consider treating buffers with a chelating resin like Chelex 100 to remove trace metal impurities that can compete with the radionuclide for the cyclen chelate. |
| Low Chelator:Biomolecule Ratio | During the conjugation step, ensure a sufficient molar excess of this compound is used to achieve an adequate number of chelators per biomolecule. This ratio often needs to be empirically optimized. |
| Reagent Degradation | Ensure the this compound and the targeting biomolecule have not degraded during storage. Verify the integrity of your starting materials. |
| Reduction of the Nitro Group | The p-nitrobenzyl group can be susceptible to reduction to an amine, especially if reducing agents are present in the radionuclide solution (e.g., from a generator). This can alter the electronic properties and potentially the stability of the conjugate.[1][2][3] If suspected, analyze the conjugate by mass spectrometry to detect the mass change corresponding to the NO2 to NH2 conversion. |
Conjugate Instability
Q2: My radiolabeled conjugate shows poor stability in serum or in vivo, leading to high background signal or off-target accumulation. What could be the cause?
In vivo instability is a critical issue that can compromise imaging quality and therapeutic efficacy. The primary modes of instability for radiometal-cyclen conjugates include transchelation of the radiometal and degradation of the conjugate itself.
| Observation | Potential Cause | Recommended Solution |
| High Levels of Free Radiometal in Serum Stability Assays | - Transchelation: The radiometal is being removed from the cyclen chelate by endogenous metal-binding proteins (e.g., transferrin) or other ions.[4] - Radiolysis: At high specific activities, the radiation can cause breakdown of the conjugate. | - Confirm Complete Chelation: Ensure the initial radiolabeling reaction went to completion. - Alternative Chelators: For certain radiometals, other cyclen derivatives like DOTA or NOTA may offer higher in vivo stability.[5] - Add Scavengers: Include radical scavengers such as ascorbic acid or ethanol in the formulation to minimize radiolysis. |
| Unexpected Biodistribution (e.g., High Bone Uptake) | In vivo instability leading to the release of free radiometal, which can then accumulate in non-target tissues like bone. | - Re-evaluate In Vitro Stability: Perform more stringent in vitro stability tests, such as challenge assays with competing chelators like DTPA or EDTA. - Analyze Excretory Organs: High uptake in the kidneys and liver can also indicate instability. |
| Formation of Multiple Species in HPLC Analysis | - Isomer Formation: Conjugates like p-NO2-Bn-DOTA can form isomers with different coordination geometries and stabilities. - Degradation Products: The appearance of new peaks over time can indicate the breakdown of the conjugate. | - Optimize Labeling Conditions: Adjusting temperature and pH during radiolabeling may favor the formation of the more stable isomer. - HPLC Purification: If isomers are formed, HPLC purification may be necessary to isolate the most stable species. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the this compound in a bioconjugate?
The this compound is a bifunctional chelator. The cyclen macrocycle forms a highly stable complex with a metallic radionuclide, preventing its release in vivo. The p-nitrobenzyl group serves as a linker to covalently attach the chelator to a biomolecule, such as an antibody or peptide.
Q2: How does the stability of a this compound metal complex compare to other chelators?
Macrocyclic chelators like cyclen and its derivatives (DOTA, NOTA, TETA) generally form more kinetically inert and thermodynamically stable complexes compared to linear chelators like DTPA. This enhanced stability is crucial for in vivo applications to minimize the toxic effects of free radionuclides.
Q3: What is the significance of the nitro (NO2) group on the benzyl linker?
The nitro group is an electron-withdrawing group that can influence the reactivity of the benzyl ring. It can also be chemically modified, most commonly by reduction to an amine (NH2). This amine can then be used for conjugation to a biomolecule, for example, through the formation of an amide or thiourea bond. However, this reduction can also occur unintentionally, which represents a potential instability. The conversion from an electron-withdrawing NO2 group to an electron-donating NH2 group significantly alters the chemical properties of the linker.
Q4: What are the key parameters to consider for ensuring conjugate stability?
The stability of the radiometal-chelator complex is described by two main parameters:
-
Thermodynamic Stability: Refers to the strength of the bond between the metal ion and the chelator at equilibrium, often expressed as the stability constant (log K). A high log K value indicates a strong complex.
-
Kinetic Inertness: Describes the rate at which the radiometal dissociates from the chelator. For in vivo applications, high kinetic inertness is critical to prevent transchelation to other biological molecules.
Experimental Protocols
Protocol 1: Serum Stability Assay
Objective: To assess the in vitro stability of the radiolabeled this compound conjugate in human serum.
Methodology:
-
The purified radiolabeled conjugate is incubated in human serum at 37°C.
-
Aliquots are taken at various time points (e.g., 1, 4, 24, 48 hours).
-
The aliquots are analyzed by a suitable method, such as size-exclusion HPLC or ITLC, to separate the intact radioconjugate from any released (free) radiometal.
-
The percentage of intact radioconjugate is plotted against time to determine its stability profile.
Protocol 2: Apo-Transferrin Challenge Assay
Objective: To evaluate the resistance of the radiolabeled conjugate to transchelation by a competing biological metal-binding protein.
Methodology:
-
The radiolabeled this compound conjugate is incubated in a solution containing an excess of apo-transferrin at 37°C.
-
Samples are collected at multiple time points.
-
The amount of radiometal that has been transchelated to transferrin is quantified, typically by HPLC or electrophoresis.
-
This assay provides a measure of the kinetic inertness of the complex under challenging conditions that mimic the in vivo environment.
Visualizations
Caption: A decision tree for troubleshooting low radiolabeling yields.
Caption: Degradation pathways for this compound conjugates in vivo.
References
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing p-NO2-Bn-Cyclen Reactions for Higher Specific Activity
Welcome to the technical support center for the bifunctional chelator, p-NO2-Bn-Cyclen. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions to achieve higher specific activity in your radiolabeled conjugates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a bifunctional chelator based on the cyclen macrocycle.[1][2] It is designed for the stable chelation of various radiometals. The "p-NO2-Bn" (para-nitrobenzyl) group provides a functional handle that, after reduction to an amino group, can be used to covalently conjugate the chelator to a targeting biomolecule, such as a peptide, antibody, or small molecule. Its primary application is in the development of radiopharmaceuticals for imaging (e.g., PET, SPECT) and targeted radiotherapy.
Q2: What is "specific activity" and why is it important?
A2: Specific activity refers to the amount of radioactivity per unit mass of a compound, typically expressed in units like Becquerels per gram (Bq/g) or Curies per mole (Ci/mol).[3] In the context of radiopharmaceuticals, high specific activity is crucial because it means that a small mass of the compound carries a high amount of radioactivity. This is important for minimizing the administered mass of the drug to avoid potential pharmacological effects or receptor saturation, while still delivering a sufficient radioactive dose for imaging or therapy.
Q3: What are the key steps in using this compound to create a radiolabeled conjugate?
A3: The overall workflow typically involves three main stages:
-
Reduction of the Nitro Group: The para-nitro group on the benzyl moiety is reduced to a para-amino group.[4][5]
-
Conjugation: The resulting p-NH2-Bn-Cyclen is then covalently attached to a targeting biomolecule.
-
Radiolabeling: The cyclen cage of the conjugate is then used to chelate a radionuclide.
Q4: Which radionuclides can be chelated by this compound?
A4: Cyclen-based chelators like this compound are versatile and can form stable complexes with a variety of radiometals. Commonly used isotopes include, but are not limited to:
-
Copper-64 (⁶⁴Cu): Used for PET imaging.
-
Zirconium-89 (⁸⁹Zr): Used for PET imaging, particularly for long-circulating antibodies.
-
Lutetium-177 (¹⁷⁷Lu): Used for targeted radiotherapy.
-
Actinium-225 (²²⁵Ac): Used for targeted alpha therapy.
-
Gallium-68 (⁶⁸Ga): Used for PET imaging.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of p-NH2-Bn-Cyclen after Reduction | Incomplete reaction; degradation of the product. | - Ensure the use of a suitable reducing agent such as SnCl₂ or catalytic hydrogenation with Pd/C. - Optimize reaction time and temperature. - Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Low Conjugation Efficiency to Biomolecule | - Inactive functional groups on the biomolecule. - Suboptimal pH for the conjugation reaction. - Steric hindrance. - Presence of interfering substances in the biomolecule solution (e.g., Tris buffer, sodium azide). | - Confirm the presence of accessible primary amines on the biomolecule. - Adjust the pH of the reaction buffer to the optimal range for the chosen conjugation chemistry (typically pH 8.5-9.5 for isothiocyanate coupling). - Consider using a linker to reduce steric hindrance. - Purify the biomolecule to remove interfering substances prior to conjugation. |
| Low Radiolabeling Yield | - Presence of competing metal ions in the reaction buffer. - Suboptimal pH for radiolabeling. - Incorrect temperature or incubation time. - Low molar concentration of the conjugate. | - Use metal-free buffers and reagents. - Optimize the pH for the specific radionuclide (e.g., pH 5.5-6.5 for ⁶⁴Cu). - Adjust the temperature and incubation time as recommended for the specific radionuclide. - Increase the concentration of the conjugate in the reaction mixture. |
| Low Specific Activity | - Presence of unlabeled ("cold") chelator in the final product. - Inefficient purification post-radiolabeling. - Isotopic impurities in the radionuclide solution. | - Ensure high purity of the this compound starting material. - Optimize the purification method (e.g., HPLC, solid-phase extraction) to separate the radiolabeled conjugate from unreacted chelator. - Use a high-purity radionuclide. |
| In vivo Instability of the Radiolabeled Conjugate | - Suboptimal chelation of the radiometal. - Cleavage of the linker between the chelator and the biomolecule. | - Ensure complete chelation during the radiolabeling step. - For certain radiometals, consider alternative chelators with higher in vivo stability (e.g., NOTA for ⁶⁴Cu). - Choose a stable linker chemistry for conjugation. |
Experimental Protocols
Protocol 1: Reduction of this compound to p-NH2-Bn-Cyclen
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (5 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in ethanol in a round bottom flask.
-
Add an excess of SnCl₂·2H₂O (typically 5-10 molar equivalents).
-
Slowly add concentrated HCl and stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with 5 M NaOH solution to pH > 10.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain p-NH2-Bn-Cyclen.
-
Characterize the product by mass spectrometry and NMR.
Protocol 2: Conjugation of p-NH2-Bn-Cyclen to a Peptide via Isothiocyanate Linkage
Materials:
-
p-NH2-Bn-Cyclen
-
Thiophosgene (CSCl₂) or a thiophosgene equivalent
-
Peptide with a primary amine (e.g., lysine residue)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.5)
-
Anhydrous organic solvent (e.g., dichloromethane)
-
Purification system (e.g., HPLC)
Procedure:
-
Formation of p-SCN-Bn-Cyclen (Isothiocyanate derivative):
-
Dissolve p-NH2-Bn-Cyclen in anhydrous dichloromethane.
-
Add a slight excess of thiophosgene and a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Evaporate the solvent to obtain the crude p-SCN-Bn-Cyclen. Use this intermediate immediately in the next step.
-
-
Conjugation to the Peptide:
-
Dissolve the peptide in the conjugation buffer to a concentration of 1-5 mg/mL.
-
Dissolve the crude p-SCN-Bn-Cyclen in a minimal amount of a compatible organic solvent (e.g., DMF or DMSO) and add it to the peptide solution. A 5- to 10-fold molar excess of the chelator is recommended.
-
Incubate the reaction mixture at room temperature or 37°C for 4-16 hours with gentle stirring.
-
Monitor the reaction progress by analytical HPLC.
-
Purify the resulting conjugate by preparative HPLC.
-
Characterize the final conjugate by mass spectrometry.
-
Protocol 3: Radiolabeling of the Conjugate with Copper-64
Materials:
-
Purified peptide-Bn-Cyclen conjugate
-
⁶⁴CuCl₂ in dilute HCl
-
Radiolabeling buffer (e.g., 0.1 M ammonium acetate buffer, pH 5.5-6.5)
-
Heating block
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
In a sterile, metal-free vial, dissolve the peptide-Bn-Cyclen conjugate in the radiolabeling buffer.
-
Add the desired amount of ⁶⁴CuCl₂ solution.
-
Gently mix the solution and check the pH to ensure it is within the optimal range.
-
Incubate the reaction mixture at an elevated temperature (e.g., 65-95 °C) for 15-60 minutes.
-
After incubation, cool the vial to room temperature.
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
If necessary, purify the radiolabeled conjugate using a C18 solid-phase extraction (SPE) cartridge to remove unchelated ⁶⁴Cu.
Quantitative Data Summary
Table 1: Influence of pH on Radiolabeling Efficiency of Cyclen-based Conjugates
| Radionuclide | Chelator | pH | Temperature (°C) | Incubation Time (min) | Radiolabeling Efficiency (%) | Reference |
| ⁶⁸Ga | DOTA-peptide | 3 | 95 | 15 | >95 | |
| ⁶⁸Ga | DOTA-peptide | 4 | 95 | 15 | >95 | |
| ⁶⁴Cu | CB-TE2A-PSMA | 5.5-6.0 | 65 | 30 | >95 | |
| ⁶⁴Cu | DOTA-PSMA | 7.5-8.0 | 95 | 60 | >95 | |
| ⁸⁹Zr | DFO-Antibody | 7.0-7.5 | Room Temp | 60 | >95 |
Table 2: Comparison of In Vitro Stability of ⁶⁴Cu-labeled Chelators
| Chelator | % Intact in Rat Serum (48h) | Reference |
| ⁶⁴Cu-p-NH₂-Bn-DOTA | 93.9 | |
| ⁶⁴Cu-p-NH₂-Bn-NOTA | 97.9 | |
| ⁶⁴Cu-N-NE3TA | 96.1 | |
| ⁶⁴Cu-C-NE3TA | 90.5 |
Visualizations
Caption: Overall experimental workflow for producing a radiolabeled conjugate using this compound.
Caption: A decision-making workflow for troubleshooting low specific activity.
References
Navigating Solubility Challenges with p-NO2-Bn-Cyclen in Aqueous Buffers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered when working with p-NO2-Bn-Cyclen in aqueous buffers. The information herein is intended to support researchers in the smooth execution of their experiments, particularly in the fields of radiolabeling and bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound, or para-nitrobenzyl-1,4,7,10-tetraazacyclododecane, is a bifunctional chelator. Its macrocyclic "cyclen" core strongly binds to metal ions, making it invaluable for conjugating radionuclides to peptides and other biomolecules for applications in medical imaging and therapy.[1][2] However, the presence of the aromatic nitrobenzyl group, while essential for its chemical functionality, significantly decreases its water solubility. This poor solubility in aqueous buffers, which are crucial for most biological experiments, can lead to precipitation, inaccurate concentration measurements, and overall experimental failure.
Q2: I am observing precipitation of this compound in my phosphate-buffered saline (PBS). What could be the cause?
A2: Precipitation in PBS is a common issue. It can be attributed to a combination of factors:
-
Low intrinsic solubility: As mentioned, the molecule has inherently low solubility in aqueous media.
-
"Salting out" effect: High salt concentrations in buffers like PBS can decrease the solubility of organic molecules.
-
pH-dependent solubility: The protonation state of the cyclen ring's amine groups can influence solubility. While not drastically altering the overall low solubility, pH can play a role.
-
Aggregation: In certain buffer systems, especially phosphate buffers, molecules can self-associate and form aggregates, leading to precipitation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Due to its limited aqueous solubility, it is highly recommended to first dissolve this compound in an organic co-solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for this purpose. Other polar organic solvents like ethanol may also be used, but DMSO is generally preferred for its ability to dissolve a wide range of compounds.
Q4: How can I improve the solubility of this compound in my aqueous working solution?
A4: Several strategies can be employed to enhance the solubility of this compound in your final experimental buffer:
-
Use of Co-solvents: Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous buffer. It is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., cell culture, enzyme activity).
-
pH Adjustment: While the effect may be modest, adjusting the pH of the buffer might slightly improve solubility. A systematic evaluation of a pH range (e.g., 5.0 to 8.0) could identify an optimal condition for your specific application.
-
Addition of Surfactants: Non-ionic surfactants, such as Tween® 20, can be used at low concentrations (e.g., 0.01-0.1%) to increase the solubility of hydrophobic compounds.[3] However, compatibility with downstream applications must be verified.
-
Temperature Control: Gently warming the solution can sometimes help in dissolving the compound, but its stability at elevated temperatures should be considered.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Issue 1: Precipitate forms immediately upon adding the this compound stock solution to the aqueous buffer.
| Potential Cause | Recommended Action |
| Concentration Exceeds Solubility Limit | The final concentration of this compound in the aqueous buffer is too high. |
| Solution: 1. Decrease the final concentration of the chelator. 2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, if permissible for the experiment. | |
| "Salting Out" Effect | The high ionic strength of the buffer is causing the compound to precipitate. |
| Solution: 1. Try a buffer with a lower salt concentration. 2. If possible, perform the conjugation or labeling reaction in a low-salt buffer and then exchange the buffer for subsequent steps. | |
| Inadequate Mixing | The stock solution is not being dispersed quickly enough upon addition to the buffer. |
| Solution: 1. Add the stock solution dropwise while vigorously vortexing or stirring the buffer. 2. Use an ultrasonic bath for a short period to aid in dissolution. |
Issue 2: The solution is initially clear but a precipitate forms over time.
| Potential Cause | Recommended Action |
| Slow Aggregation | The compound is slowly aggregating and precipitating out of the solution. |
| Solution: 1. Prepare the solution fresh and use it immediately. 2. Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween® 20) to prevent aggregation.[3] | |
| Temperature Fluctuation | A decrease in temperature is causing the compound to fall out of solution. |
| Solution: 1. Maintain a constant temperature for your solution. If the experiment allows, a slightly elevated temperature might be beneficial. 2. Ensure the compound is fully dissolved at the working temperature before use. | |
| pH Shift | A change in the pH of the buffer over time is affecting solubility. |
| Solution: 1. Verify the buffering capacity of your system. 2. Prepare fresh buffer for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a microcentrifuge tube.
-
Dissolution in DMSO: Add a sufficient volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., HEPES, MES, or acetate buffer). If possible, start with a lower ionic strength buffer.
-
Dilution: While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Final Co-solvent Concentration: Ensure the final percentage of DMSO is compatible with your experimental system. It is advisable to keep the final DMSO concentration below 1-5% for most biological applications.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.
-
Immediate Use: It is recommended to use the freshly prepared aqueous working solution immediately to minimize the risk of precipitation over time.
Visualizing Experimental Workflows and Troubleshooting
Workflow for Preparing an Aqueous Solution of this compound
Caption: A step-by-step workflow for preparing stock and working solutions of this compound.
Troubleshooting Logic for this compound Precipitation
Caption: A decision-making flowchart to troubleshoot precipitation issues with this compound.
References
Technical Support Center: Preventing Antibody Fragmentation During p-NO2-Bn-Cyclen Labeling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenge of antibody fragmentation during labeling with p-NO2-Bn-Cyclen. Our goal is to equip you with the knowledge and protocols necessary to ensure the integrity of your antibody conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in antibody labeling?
A1: this compound is a bifunctional chelator, featuring a cyclen macrocycle capable of securely binding radiometals for applications such as PET imaging and radioimmunotherapy. The "p-NO2-Bn" (para-nitrobenzyl) portion of the molecule provides a reactive site for conjugation to antibodies. The nitro group (NO2) is typically reduced to an amine (NH2), which can then be converted to a more reactive functional group, like isothiocyanate (SCN), for stable covalent bonding to lysine residues on the antibody.
Q2: Can the this compound chelator itself cause antibody fragmentation?
A2: Under standard, non-reducing bioconjugation conditions, it is unlikely that the this compound molecule itself is the primary cause of antibody fragmentation. The p-nitrobenzyl group is known to be stable under a range of acidic and basic conditions commonly used in peptide synthesis and bioconjugation[1][2][3]. Cleavage of the p-nitrobenzyl group typically requires specific reducing agents (like SnCl2) or photolysis (UV light exposure), which are not standard components of a typical labeling protocol[1][3]. Therefore, if fragmentation is observed, it is more likely due to other factors in the experimental setup.
Q3: What are the common causes of antibody fragmentation during labeling?
A3: Antibody fragmentation is a common challenge in bioconjugation and can be caused by several factors unrelated to the specific chelator being used. These include:
-
Suboptimal pH: The stability of antibodies is highly pH-dependent. Both acidic and basic conditions outside the optimal range (typically pH 5-6) can lead to hydrolysis of peptide bonds, particularly in the sensitive hinge region.
-
Elevated Temperatures: High temperatures can denature the antibody, making it more susceptible to enzymatic or chemical degradation.
-
Metal Ion Contamination: Trace amounts of metal ions, such as iron (Fe2+) or copper (Cu2+), can catalyze the formation of reactive oxygen species (ROS) that lead to oxidative cleavage of the peptide backbone.
-
Oxidative Stress: Exposure to oxidizing agents or conditions that generate ROS can damage amino acid side chains and lead to fragmentation.
-
Enzymatic Degradation: Contamination with proteases from the antibody production and purification process can lead to enzymatic cleavage.
-
Mechanical Stress: Vigorous vortexing or repeated freeze-thaw cycles can physically damage the antibody structure.
Q4: How can I detect and quantify antibody fragmentation?
A4: Several analytical techniques can be used to assess the integrity of your antibody before and after labeling. These methods separate proteins based on size, allowing for the detection and quantification of fragments.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A widely used technique to separate proteins by molecular weight. Running samples under both reducing and non-reducing conditions can provide insights into the nature of the fragmentation.
-
Capillary Electrophoresis-SDS (CE-SDS): A high-resolution automated version of SDS-PAGE that provides excellent separation and quantification of antibody fragments and impurities.
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size in their native state. It is particularly useful for detecting both aggregates (high molecular weight species) and fragments (low molecular weight species).
-
Mass Spectrometry (MS): Can be coupled with liquid chromatography (LC-MS) to precisely identify the molecular weights of fragments and pinpoint cleavage sites.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound and offers potential causes and solutions.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Increased fragmentation observed after labeling (compared to unlabeled antibody control) | 1. Suboptimal pH of conjugation buffer: The pH may be too high or too low, leading to hydrolysis. 2. Metal ion contamination in buffers: Trace metals can catalyze oxidative fragmentation. 3. Prolonged incubation at elevated temperature: Increases the rate of chemical degradation. 4. Presence of reducing agents: If not part of a specific protocol, unintended reduction could lead to disulfide bond cleavage and fragmentation. | 1. Optimize the pH of the conjugation buffer. A pH range of 8.5-9.5 is common for amine-reactive conjugations, but a lower pH may be necessary if fragmentation is observed. Perform a pH scouting study to find the optimal balance between labeling efficiency and antibody stability. 2. Prepare all buffers with high-purity water and reagents. Consider treating buffers with a metal chelator like Chelex resin. Add 1-5 mM EDTA to the reaction buffer to sequester divalent metal ions. 3. Minimize the incubation time and temperature. If possible, perform the conjugation at room temperature or 4°C for a longer duration. 4. Ensure no unintended reducing agents are present in your buffers or reagents, unless specifically required for the reaction. |
| Low labeling efficiency with this compound | 1. Inefficient reduction of the nitro group: The conversion of the NO2 to the reactive NH2 may be incomplete. 2. Antibody buffer contains primary amines: Buffers like Tris or glycine will compete with the antibody for the chelator. 3. Low chelator-to-antibody molar ratio: Insufficient chelator will result in a low degree of labeling. 4. Antibody concentration is too low: Dilute antibody solutions can lead to inefficient conjugation. | 1. Ensure complete reduction of the nitro group before proceeding to the conjugation step. Monitor the reaction by TLC or LC-MS. 2. Perform a buffer exchange of your antibody into an amine-free buffer such as phosphate-buffered saline (PBS) or carbonate-bicarbonate buffer prior to labeling. 3. Increase the molar excess of the activated chelator to the antibody. A typical starting point is a 10-20 fold molar excess. 4. Concentrate the antibody to at least 1-2 mg/mL before labeling. |
| Formation of aggregates after labeling | 1. High degree of conjugation: Too many chelator molecules on the antibody can lead to conformational changes and aggregation. 2. Inappropriate buffer conditions: pH and ionic strength can influence protein solubility. 3. Presence of denatured antibody in the starting material. | 1. Reduce the molar excess of the chelator in the conjugation reaction. 2. Optimize the pH and ionic strength of the conjugation and storage buffers. 3. Ensure the starting antibody is of high purity and free of aggregates using SEC before labeling. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Labeling with this compound
This protocol provides a general framework. Optimal conditions, particularly the molar ratio of chelator to antibody, may need to be determined empirically for each specific antibody.
A. Activation of this compound (Reduction of Nitro Group)
-
Dissolve this compound in a suitable organic solvent (e.g., DMF or DMSO).
-
Add a reducing agent, such as SnCl2, in a mildly acidic solution (e.g., DMF, SnCl2, phenol, and HOAc).
-
Stir the reaction at room temperature and monitor the reduction of the nitro group to an amine by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, the resulting p-NH2-Bn-Cyclen can be purified.
B. Conversion of p-NH2-Bn-Cyclen to p-SCN-Bn-Cyclen (Isothiocyanate Formation)
-
Dissolve the purified p-NH2-Bn-Cyclen in a suitable solvent (e.g., chloroform or dichloromethane).
-
Add thiophosgene (CSCl2) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the formation of the isothiocyanate group by TLC or IR spectroscopy.
-
Purify the resulting p-SCN-Bn-Cyclen.
C. Conjugation of p-SCN-Bn-Cyclen to the Antibody
-
Buffer Exchange: Dialyze or use a desalting column to exchange the antibody into a carbonate-bicarbonate buffer (100 mM, pH 9.0) or another suitable amine-free buffer. Ensure the final antibody concentration is at least 1-2 mg/mL.
-
Chelator Preparation: Dissolve the p-SCN-Bn-Cyclen in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10-20 fold molar excess of the p-SCN-Bn-Cyclen stock solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
Purification: Remove the unreacted chelator and byproducts by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Quantification of Antibody Fragmentation by SDS-PAGE
-
Sample Preparation: Prepare samples of the unlabeled antibody (control) and the labeled antibody. For each, prepare two aliquots: one for non-reducing conditions and one for reducing conditions.
-
Non-reducing Sample: Mix the antibody sample with non-reducing Laemmli sample buffer. Do not heat the sample.
-
Reducing Sample: Mix the antibody sample with reducing Laemmli sample buffer (containing β-mercaptoethanol or DTT) and heat at 95-100°C for 5 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-15% gradient gel) and run the electrophoresis according to the manufacturer's instructions.
-
Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.
-
Analysis: Image the gel and use densitometry software to quantify the intensity of the bands corresponding to the intact antibody and any fragment bands. Calculate the percentage of fragmentation by dividing the intensity of the fragment bands by the total intensity of all bands in the lane.
Visualizations
Figure 1. A high-level overview of the experimental workflow for labeling antibodies with p-SCN-Bn-Cyclen and subsequent quality control analysis.
Figure 2. A logical troubleshooting guide for addressing high antibody fragmentation during the labeling process.
References
- 1. p-Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO1996040735A1 - p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS - Google Patents [patents.google.com]
- 3. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing side product formation in p-NO2-Bn-Cyclen reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane (p-NO2-Bn-Cyclen). The primary challenge in this synthesis is controlling the degree of alkylation on the cyclen macrocycle to favor the desired mono-substituted product while minimizing the formation of poly-alkylated side products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Mono-alkylated Product (this compound)
-
Question: My reaction is producing a very low yield of the desired this compound, with a significant amount of unreacted cyclen remaining. What are the likely causes and how can I improve the yield?
-
Answer: A low yield of the mono-alkylated product with substantial starting material remaining often points to a few key issues:
-
Insufficient Reaction Time or Temperature: The alkylation reaction may not have proceeded to completion. Ensure the reaction is allowed to stir for a sufficient duration, and consider a moderate increase in temperature if the reaction is being run at room temperature. Monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended.
-
Poor Quality of Alkylating Agent: The p-nitrobenzyl halide (e.g., p-nitrobenzyl bromide) may have degraded. It is advisable to use a fresh batch or purify the existing stock.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like acetonitrile or dimethylformamide (DMF) are generally effective for this type of N-alkylation.
-
Presence of Water: While not always detrimental in small amounts, excess water can hydrolyze the p-nitrobenzyl halide, reducing the amount available for the alkylation of cyclen. Ensure that the solvent and cyclen are reasonably dry.
-
Issue 2: Excessive Formation of Poly-alkylated Side Products
-
Question: My reaction is producing a complex mixture with significant amounts of di-, tri-, and even tetra-alkylated cyclen. How can I suppress the formation of these side products?
-
Answer: The formation of poly-alkylated species is the most common side reaction in the synthesis of this compound. The primary strategy to minimize this is to use a stoichiometric excess of cyclen relative to the p-nitrobenzyl halide.[1]
-
Stoichiometry: A molar ratio of 4:1 of cyclen to p-nitrobenzyl halide is a widely recommended starting point to favor mono-alkylation.[1] Using a larger excess of cyclen can further improve the selectivity for the mono-alkylated product, although this will require more efficient separation of the product from the unreacted cyclen.
-
Slow Addition of Alkylating Agent: Adding the p-nitrobenzyl halide solution dropwise to the solution of cyclen over an extended period can help maintain a low concentration of the alkylating agent, thereby reducing the probability of multiple alkylations on a single cyclen molecule.
-
Issue 3: Difficulty in Purifying this compound
-
Question: I am struggling to separate the desired this compound from unreacted cyclen and poly-alkylated byproducts. What are the recommended purification strategies?
-
Answer: The purification of this compound from the reaction mixture can be challenging due to the similar polarities of the components. A combination of techniques is often necessary.
-
Extraction: Unreacted cyclen can be largely removed by an aqueous extraction. After the reaction, the mixture can be partitioned between an organic solvent (like chloroform or dichloromethane) and a basic aqueous solution. The unreacted cyclen will preferentially partition into the aqueous phase, while the more hydrophobic alkylated products remain in the organic phase.[1]
-
Column Chromatography: Flash column chromatography on silica gel is a common method for separating the mono-alkylated product from the poly-alkylated byproducts. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a gradient of methanol in dichloromethane), is typically effective.
-
Crystallization: If the this compound is a solid, crystallization can be an effective final purification step to obtain a high-purity product.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most critical parameter to control to achieve high selectivity for mono-alkylation?
-
A1: The stoichiometry of the reactants is the most critical factor. Maintaining a significant excess of cyclen (typically a 4:1 to 5:1 molar ratio of cyclen to p-nitrobenzyl halide) is paramount to statistically favor the alkylation of a single nitrogen atom on the cyclen ring.[1]
-
-
Q2: Are there any side reactions involving the nitro group on the p-nitrobenzyl moiety?
-
A2: Under typical N-alkylation conditions (e.g., in aprotic polar solvents at room temperature to moderately elevated temperatures), the nitro group is generally stable and does not participate in side reactions. However, the presence of strong reducing agents should be avoided as they could potentially reduce the nitro group to an amine.
-
-
Q3: What is the recommended solvent for the reaction?
-
A3: Aprotic polar solvents such as acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used and generally provide good results. The choice of solvent can influence the reaction rate and selectivity, so it may be a parameter to optimize for a specific setup.
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: The reaction can be conveniently monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of a polar and a non-polar solvent (e.g., methanol/dichloromethane). The disappearance of the p-nitrobenzyl halide and the appearance of new spots corresponding to the mono- and poly-alkylated products can be observed. HPLC provides a more quantitative assessment of the reaction mixture composition.
-
-
Q5: What is the best way to remove the excess cyclen after the reaction?
-
A5: A common and effective method is to perform an acid-base extraction. After the reaction, the mixture can be acidified, and the protonated cyclen and its derivatives can be washed with a non-polar organic solvent to remove non-basic impurities. Then, the aqueous layer is basified, and the deprotonated products are extracted into an organic solvent like chloroform. The highly polar, unreacted cyclen tends to remain in the aqueous phase.[1]
-
Data Presentation
Table 1: Effect of Stoichiometry on Product Distribution in the Alkylation of Cyclen
| Molar Ratio (Cyclen : p-NO2-Bn-Br) | Mono-alkylated Product (%) | Di-alkylated Product (%) | Tri/Tetra-alkylated Product (%) | Unreacted Cyclen (%) |
| 1 : 1 | 30 | 45 | 15 | 10 |
| 2 : 1 | 55 | 30 | 5 | 10 |
| 4 : 1 | 85 | 10 | <1 | 5 |
| 5 : 1 | 90 | 5 | <1 | <5 |
Note: The values in this table are representative and can vary based on specific reaction conditions such as solvent, temperature, and reaction time.
Experimental Protocols
Protocol 1: Synthesis of S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane (this compound)
Materials:
-
1,4,7,10-Tetraazacyclododecane (Cyclen)
-
p-Nitrobenzyl bromide
-
Acetonitrile (anhydrous)
-
Chloroform
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Dichloromethane, Methanol)
Procedure:
-
In a round-bottom flask, dissolve 1,4,7,10-tetraazacyclododecane (4.0 equivalents) in anhydrous acetonitrile.
-
In a separate flask, dissolve p-nitrobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile.
-
Slowly add the p-nitrobenzyl bromide solution to the stirred cyclen solution at room temperature over a period of 1-2 hours.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in chloroform and wash with a saturated sodium bicarbonate solution (3 x volumes).
-
Wash the organic layer with brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
-
Combine the fractions containing the pure mono-alkylated product and remove the solvent under reduced pressure to yield this compound as a solid or oil.
Visualizations
References
impact of pH and temperature on p-NO2-Bn-Cyclen chelation efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of p-NO2-Bn-Cyclen as a bifunctional chelator. The following information addresses common issues encountered during chelation experiments, with a focus on the critical roles of pH and temperature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a bifunctional chelator derived from the macrocyclic ligand Cyclen.[1] It is designed for the stable chelation of metal ions, particularly radionuclides, and features a p-nitrobenzyl group that can be chemically modified for conjugation to biomolecules such as peptides and antibodies. Its primary application is in the development of radiopharmaceuticals for targeted imaging and therapy.
Q2: How do pH and temperature generally affect the chelation efficiency of macrocyclic chelators like this compound?
A2: Both pH and temperature are critical parameters in the chelation process.
-
pH: The pH of the reaction medium influences the protonation state of the amine groups on the cyclen ring. For efficient chelation, these amines need to be sufficiently deprotonated to coordinate with the metal ion. However, at very high pH, metal ions can form insoluble hydroxides, preventing chelation. Therefore, an optimal pH range is crucial for maximizing chelation efficiency.
-
Temperature: Macrocyclic chelators often have slower complex formation kinetics compared to their acyclic counterparts.[2] Increasing the temperature can provide the necessary activation energy to accelerate the rate of complexation, leading to higher chelation yields in a shorter amount of time. However, excessively high temperatures can degrade sensitive biomolecules conjugated to the chelator.
Q3: What is the "macrocyclic effect" and how does it relate to this compound?
A3: The macrocyclic effect refers to the enhanced stability of a metal complex with a macrocyclic ligand compared to a similar complex with an analogous acyclic (open-chain) ligand. This increased stability is primarily due to favorable entropic factors. The pre-organized structure of the macrocyclic ligand reduces the entropic penalty upon chelation. As a derivative of Cyclen, this compound benefits from this effect, forming highly stable complexes with metal ions.
Troubleshooting Guides
This section addresses specific issues that may arise during chelation experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Chelation Yield | Suboptimal pH: The pH of the reaction buffer may be too high (causing metal hydroxide precipitation) or too low (leading to protonation of the chelator's amine groups). | Optimize the pH of the reaction buffer. A pH titration experiment is recommended to determine the optimal pH for your specific metal ion. Generally, a slightly acidic to neutral pH is a good starting point. |
| Insufficient Temperature: The reaction temperature may be too low to overcome the kinetic barrier for complex formation. | Increase the reaction temperature in increments (e.g., 40°C, 60°C, 80°C) to find the optimal balance between reaction rate and the stability of your conjugated biomolecule. | |
| Presence of Competing Metal Ions: Trace metal contaminants in buffers or reagents can compete with the target radionuclide for the chelator. | Use high-purity, metal-free reagents and buffers. Consider pre-treating buffers with a chelating resin to remove any contaminating metal ions. | |
| Inconsistent Results | Variability in pH Measurement: Inaccurate or inconsistent pH measurements can lead to significant variations in chelation efficiency. | Calibrate your pH meter before each use with fresh, high-quality calibration buffers. Ensure the reaction buffer has adequate buffering capacity at the target pH. |
| Temperature Fluctuations: Inconsistent heating of the reaction mixture can affect the reaction kinetics. | Use a reliable heating block or water bath with precise temperature control. Ensure uniform heating of all samples. | |
| Degradation of Conjugated Biomolecule | Excessive Temperature: High temperatures required for efficient chelation may be denaturing the conjugated peptide or antibody. | If the biomolecule is heat-sensitive, explore longer incubation times at a lower, more tolerable temperature. Alternatively, consider a different chelator that may have faster kinetics at lower temperatures if the issue persists. |
| Inappropriate pH: Extreme pH values can also lead to the degradation of sensitive biomolecules. | Ensure the chosen pH for chelation is within the stability range of your conjugated biomolecule. |
Data Presentation
The following tables provide representative data on the impact of pH and temperature on the chelation efficiency of this compound with a generic trivalent radiometal (e.g., Lu-177). Note: This data is illustrative and the optimal conditions for your specific application should be determined experimentally.
Table 1: Impact of pH on Chelation Efficiency at a Constant Temperature (60°C)
| pH | Chelation Efficiency (%) | Observations |
| 3.0 | 45 ± 5 | Low efficiency likely due to protonation of the cyclen amines. |
| 4.0 | 75 ± 4 | Significant improvement as amines become more deprotonated. |
| 5.0 | 92 ± 3 | High efficiency, approaching the optimal range. |
| 5.5 | 98 ± 2 | Optimal pH in this example. |
| 6.0 | 95 ± 3 | Slight decrease, potentially due to early signs of metal hydroxide formation. |
| 7.0 | 85 ± 4 | Decreased efficiency, likely due to increased metal hydroxide formation. |
| 8.0 | 60 ± 6 | Significant decrease in efficiency. |
Table 2: Impact of Temperature on Chelation Efficiency at Optimal pH (5.5)
| Temperature (°C) | Incubation Time (min) | Chelation Efficiency (%) | Observations |
| 25 (Room Temp) | 60 | 65 ± 5 | Slow kinetics at room temperature. |
| 40 | 30 | 80 ± 4 | Increased rate of complexation. |
| 60 | 30 | 98 ± 2 | Optimal temperature for high efficiency in a reasonable timeframe. |
| 80 | 15 | 99 ± 1 | Very rapid complexation. Caution advised for heat-sensitive conjugates. |
| 95 | 10 | 99 ± 1 | Extremely rapid, but high risk of biomolecule degradation. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Radiolabeling
-
Prepare Buffers: Prepare a series of reaction buffers (e.g., 0.1 M acetate or citrate) with pH values ranging from 3.0 to 8.0 in 0.5 pH unit increments.
-
Reaction Setup: In separate microcentrifuge tubes, add the this compound conjugate (final concentration, e.g., 10⁻⁵ M) to each of the different pH buffers.
-
Add Radiometal: Add the radionuclide solution to each tube.
-
Incubation: Incubate all tubes at a constant, elevated temperature (e.g., 60°C) for a fixed time (e.g., 30 minutes).
-
Quench Reaction: Stop the reaction by adding a quenching solution (e.g., 50 mM EDTA).
-
Analysis: Determine the radiochemical purity (a measure of chelation efficiency) for each sample using a suitable method such as radio-TLC or radio-HPLC.
-
Determine Optimum: Plot chelation efficiency versus pH to identify the optimal pH.
Protocol 2: Determination of Optimal Temperature for Radiolabeling
-
Prepare Buffer: Prepare the reaction buffer at the optimal pH determined in Protocol 1.
-
Reaction Setup: Prepare multiple identical reaction tubes containing the this compound conjugate and the optimal pH buffer.
-
Add Radiometal: Add the radionuclide solution to each tube.
-
Incubation: Incubate the tubes at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C) for a fixed time (e.g., 30 minutes).
-
Quench Reaction: Stop the reaction by adding a quenching solution.
-
Analysis: Determine the radiochemical purity for each sample.
-
Determine Optimum: Plot chelation efficiency versus temperature to identify the optimal temperature that provides high efficiency without compromising the integrity of the conjugate.
Visualizations
Caption: Experimental workflows for optimizing pH and temperature.
Caption: Troubleshooting logic for low chelation yield.
References
- 1. Exploration of commercial cyclen-based chelators for mercury-197 m/g incorporation into theranostic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of p-NO2-Bn-Cyclen Labeled Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of p-NO2-Bn-Cyclen labeled peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound labeled peptides?
The main challenges include:
-
Hydrophobicity: The this compound moiety significantly increases the hydrophobicity of the peptide, which can lead to aggregation and difficult separation from unlabeled peptide and other hydrophobic impurities by Reverse Phase-High Performance Liquid Chromatography (RP-HPLC).
-
Formation of Diastereomers: The conjugation of this compound to a chiral peptide can result in the formation of diastereomers, which may be difficult to separate by standard chromatographic techniques.
-
Potential for Nitro Group Reduction: The nitro (-NO2) group on the benzyl ring is susceptible to reduction to an amino (-NH2) group under certain conditions, such as the presence of reducing agents or prolonged exposure to some cleavage cocktails, leading to a significant impurity.
-
Aggregation: The increased hydrophobicity can cause the labeled peptides to aggregate, resulting in broad or tailing peaks in the chromatogram and poor recovery.
-
Co-elution with Unlabeled Peptide: Achieving baseline separation between the labeled and unlabeled peptide can be challenging, especially for large peptides where the relative change in hydrophobicity is smaller.
Q2: How does the this compound label affect the chromatographic behavior of my peptide?
The this compound label will increase the retention time of your peptide on an RP-HPLC column due to its hydrophobicity. The magnitude of this shift depends on the original peptide's sequence and length. For shorter, more hydrophilic peptides, the change will be more pronounced. The nitro group itself also contributes to the overall polarity and can influence interactions with the stationary phase.
Q3: What are the signs of peptide aggregation during purification?
Signs of aggregation include:
-
Difficulty dissolving the crude or lyophilized peptide in the initial mobile phase.
-
The appearance of broad, tailing, or fronting peaks in the HPLC chromatogram.
-
The presence of early-eluting peaks that may correspond to aggregated species.
-
Low recovery of the desired product from the column.
-
Precipitation of the sample upon injection or during the purification run.
Q4: Can the nitro group on the this compound be reduced during my experimental workflow?
Yes, the nitro group can be reduced to an amine under certain conditions. This is a common side reaction to be aware of. Conditions that may promote this reduction include the presence of reducing agents (e.g., dithiothreitol (DTT) if used for disulfide bond reduction), certain metal catalysts, or harsh cleavage conditions from the solid-phase resin. It is crucial to monitor for this impurity by mass spectrometry, as it will have a different mass (a decrease of 30 Da: -O2 + H2).
Troubleshooting Guides
Common Purification Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Peptide aggregation. 2. Poor solubility in the mobile phase. 3. Secondary interactions with the column stationary phase. 4. Column overloading. | 1. Dissolve the sample in a stronger solvent (e.g., with a higher percentage of organic modifier, or add a small amount of DMSO or isopropanol). Filter before injection. 2. Optimize the mobile phase. Try a different organic modifier (e.g., methanol instead of acetonitrile) or a different ion-pairing agent. 3. Increase the column temperature to reduce secondary interactions and improve peak shape. 4. Reduce the amount of sample injected onto the column. |
| Poor Resolution Between Labeled and Unlabeled Peptide | 1. Inefficient chromatography. 2. Suboptimal gradient. 3. Formation of diastereomers that are close in retention time. | 1. Use a high-resolution, high-purity silica C18 column with a smaller particle size. 2. Optimize the HPLC gradient. A shallower gradient around the elution point of the peptides will improve separation. 3. Consider using a different stationary phase (e.g., C8 or phenyl-hexyl) or a different mobile phase system. |
| Low Recovery of Labeled Peptide | 1. Irreversible adsorption to the column. 2. Precipitation on the column. 3. Aggregation leading to poor elution. | 1. Pre-condition the column with a blank injection of a similar, but less valuable, peptide. 2. Ensure the peptide is fully dissolved before injection. Consider increasing the organic content of the injection solvent, but be mindful of potential peak distortion. 3. Add a small amount of organic acid (e.g., formic acid or acetic acid) to the mobile phase to improve solubility. |
| Presence of a Peak with Mass -30 Da from the Expected Product | 1. Reduction of the nitro group to an amine. | 1. Avoid the use of reducing agents in the purification buffers if possible. 2. If a reducing agent is necessary, perform the purification at a lower temperature and for a shorter duration. 3. Optimize the cleavage conditions to be milder and shorter. |
| Multiple Peaks with the Same Mass | 1. Formation of diastereomers. 2. On-column degradation or isomerization. | 1. Optimize the HPLC conditions (gradient, temperature, mobile phase) to try and resolve the diastereomers. Often, complete separation is not possible with standard RP-HPLC. 2. Ensure the mobile phase pH is stable and appropriate for the peptide to minimize on-column side reactions. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Peptide
This protocol describes a general method for the alkylation of a primary amine (e.g., the N-terminus or the epsilon-amine of a lysine residue) of a peptide with this compound. The this compound is first activated to its bromo derivative in situ or used as a pre-synthesized bromoacetamide derivative for more controlled reactions. This example assumes the use of the commercially available this compound which is typically activated for alkylation.
Materials:
-
Peptide with a free primary amine
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reversed-phase C18 cartridge for desalting
-
RP-HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a concentration of 1-5 mg/mL.
-
Reagent Preparation: In a separate vial, dissolve this compound (1.5 - 3 equivalents relative to the peptide) in anhydrous DMF.
-
Conjugation Reaction:
-
Add DIPEA (3-5 equivalents) to the peptide solution to adjust the pH to approximately 8-9. This deprotonates the primary amine, making it nucleophilic.
-
Add the this compound solution to the peptide solution.
-
Stir the reaction mixture at room temperature for 16-24 hours. The reaction can be monitored by analytical RP-HPLC and mass spectrometry to check for the formation of the desired product.
-
-
Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris buffer) to react with any excess this compound.
-
Desalting: Dilute the reaction mixture with water containing 0.1% Trifluoroacetic acid (TFA) and desalt using a C18 Sep-Pak cartridge to remove excess reagents and DMF. Elute the peptide with a mixture of acetonitrile and water with 0.1% TFA.
-
Lyophilization: Lyophilize the eluted fractions containing the peptide conjugate.
-
Purification: Purify the crude labeled peptide by preparative RP-HPLC.
Protocol 2: RP-HPLC Purification of a this compound Labeled Peptide
Instrumentation and Materials:
-
Preparative or semi-preparative RP-HPLC system with a UV detector
-
C18 column (e.g., 10 µm particle size, 100-300 Å pore size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the lyophilized crude peptide conjugate in a minimal amount of Mobile Phase A or a solvent mixture that ensures complete dissolution (e.g., water/acetonitrile with a small amount of DMSO if necessary). Filter the sample through a 0.22 µm syringe filter.
-
Method Development (Analytical Scale):
-
Inject a small amount of the sample onto an analytical C18 column.
-
Run a scout gradient (e.g., 5-95% B over 30 minutes) to determine the approximate retention time of the labeled peptide.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B).
-
Inject the sample onto the column.
-
Run a shallow gradient optimized from the analytical run. For example, if the peptide elutes at 40% B in the scout run, a preparative gradient could be 30-50% B over 40 minutes.
-
Monitor the elution profile at 220 nm and 280 nm (if the peptide contains aromatic residues). The p-NO2-Bn group also absorbs in the UV region.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the labeled peptide.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound labeled peptide.
Quantitative Data Summary
Table 1: Typical RP-HPLC Conditions for Macrocycle-Labeled Peptides
| Parameter | Typical Setting | Notes |
| Column | C18, 5-10 µm particle size, 100-300 Å pore size | C8 or Phenyl-Hexyl columns can be used for very hydrophobic peptides. |
| Mobile Phase A | 0.1% TFA in Water | Formic acid (0.1%) can be used as an alternative for mass spectrometry compatibility. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Methanol can be used as an alternative organic modifier. |
| Gradient | Linear, 0.5-2% B per minute | A shallow gradient around the elution time of the target peptide is crucial for good resolution. |
| Flow Rate | Analytical: 1 mL/min; Semi-prep: 5-20 mL/min; Prep: >20 mL/min | Dependent on the column diameter. |
| Temperature | 25-60 °C | Higher temperatures can improve peak shape and reduce viscosity, but may risk peptide degradation. |
| Detection | 220 nm and 280 nm | 220 nm for the peptide backbone, 280 nm for Trp and Tyr residues. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound labeled peptides.
Caption: Decision-making workflow for troubleshooting common purification issues.
Validation & Comparative
A Comparative Guide to p-NO2-Bn-Cyclen and NOTA for 68Ga Chelation in Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chelator is a critical step in the development of Gallium-68 (68Ga) based radiopharmaceuticals for Positron Emission Tomography (PET). The stability of the 68Ga-chelator complex and the efficiency of the radiolabeling process directly impact the quality, safety, and efficacy of the imaging agent. This guide provides a detailed comparison of two prominent bifunctional chelators: p-NO2-Bn-Cyclen and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), focusing on their performance in 68Ga chelation.
At a Glance: Key Performance Indicators
| Feature | This compound | NOTA |
| 68Ga Labeling Conditions | Requires heating | Room temperature |
| Radiochemical Yield | Data not readily available in direct comparison | High (>95%) |
| Stability of 68Ga Complex | Data not readily available in direct comparison | High (log K = 30.98) |
| Specific Activity | Data not readily available in direct comparison | High, though can be influenced by reaction conditions |
While both this compound and NOTA are recognized bifunctional chelators for radiometals, a direct head-to-head quantitative comparison for 68Ga chelation is not extensively documented in publicly available literature. However, based on the established data for NOTA and general principles of macrocyclic chelator chemistry, we can infer certain performance characteristics and highlight the existing knowledge gaps for this compound.
Structural Differences
The fundamental structural difference between this compound and NOTA lies in the macrocyclic ring size and the number of coordinating donor atoms.
This compound is a derivative of Cyclen (1,4,7,10-tetraazacyclododecane), featuring a 12-membered ring with four nitrogen atoms. The p-nitrobenzyl group provides a functional handle for conjugation to targeting biomolecules. NOTA, on the other hand, is based on a smaller 9-membered triazacyclononane ring with three nitrogen atoms and three carboxylate arms. This structural difference influences the pre-organization of the chelator and its thermodynamic stability and kinetic inertness upon complexation with Ga³⁺.
Performance in 68Ga Chelation: A Detailed Look
Radiolabeling Conditions
NOTA is well-documented for its ability to efficiently chelate 68Ga at room temperature, a significant advantage for the labeling of temperature-sensitive biomolecules. The reaction is typically rapid, often complete within 5-10 minutes, and proceeds efficiently at a slightly acidic pH (around 3.5-4.5).
For This compound , specific data on optimal 68Ga labeling conditions is scarce in direct comparative studies. However, its parent macrocycle, Cyclen, and its derivatives like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) generally require heating (typically 80-95°C) to achieve high radiochemical yields with 68Ga. This is attributed to the slower complexation kinetics of the larger 12-membered ring compared to the 9-membered ring of NOTA. It is therefore highly probable that this compound also requires elevated temperatures for efficient 68Ga labeling.
Radiochemical Yield and Purity
High radiochemical yield (RCY) and radiochemical purity (RCP) are crucial for minimizing the dose of un-complexed 68Ga administered to a patient.
NOTA consistently demonstrates high RCYs, often exceeding 95%, under optimized room temperature conditions. This efficiency allows for the preparation of 68Ga-radiopharmaceuticals with high RCP, often greater than 98%, without the need for extensive purification.
Stability of the 68Ga Complex
The in vivo stability of the 68Ga-chelator complex is paramount to prevent the release of free 68Ga, which can lead to non-specific uptake in tissues like bone and compromise image quality and dosimetry.
The 68Ga-NOTA complex is known for its exceptional thermodynamic stability (log K = 30.98) and kinetic inertness. This high stability ensures minimal dissociation of 68Ga in vivo.
The stability constant for the 68Ga-p-NO2-Bn-Cyclen complex has not been widely reported. While the Cyclen backbone can form stable complexes, the smaller cavity of NOTA is considered to be a better fit for the ionic radius of Ga³⁺, generally leading to higher stability constants.
Experimental Protocols
General 68Ga Labeling Protocol with NOTA-conjugated Peptides
The following is a generalized protocol for the 68Ga labeling of a NOTA-conjugated peptide, based on common literature procedures.
Materials:
-
68Ge/68Ga generator
-
NOTA-conjugated peptide/protein
-
Sodium acetate buffer (e.g., 0.2 M, pH 4.0)
-
Sterile water for injection
-
ITLC strips and appropriate mobile phase for quality control
-
HPLC system for radiochemical purity analysis
Procedure:
-
Elute the 68Ge/68Ga generator with 0.05-0.1 M HCl to obtain 68GaCl3.
-
Add a calculated volume of sodium acetate buffer to the 68GaCl3 eluate to adjust the pH to approximately 3.5-4.5.
-
Add the NOTA-conjugated peptide (typically in the nanomolar range) to the buffered 68Ga solution.
-
Incubate the reaction mixture at room temperature for 5-10 minutes.
-
Perform quality control using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to determine the radiochemical yield and purity.
Hypothetical 68Ga Labeling Protocol with this compound
Due to the lack of a specific published protocol, the following is a hypothetical procedure based on the requirements for similar Cyclen-based chelators like DOTA.
Note: This protocol is speculative and would require experimental optimization.
Conclusion and Future Perspectives
Based on the available scientific literature, NOTA stands out as a superior chelator for 68Ga in many respects. Its ability to form highly stable complexes with 68Ga under mild, room temperature conditions makes it an ideal choice for a wide range of biomolecules, including sensitive proteins and antibodies. The efficiency and speed of the labeling process are also significant advantages in a clinical setting.
This compound , while a valid bifunctional chelator, likely requires more stringent labeling conditions, including heating, which may limit its applicability for certain targeting vectors. The lack of direct comparative data on its 68Ga chelation performance, particularly regarding radiochemical yield and in vivo stability, represents a significant knowledge gap.
For researchers and drug development professionals, the choice of chelator will depend on the specific requirements of the radiopharmaceutical being developed. However, for routine and kit-based production of 68Ga-labeled agents, NOTA and its derivatives currently offer a more robust and versatile platform. Further research is warranted to fully characterize the 68Ga chelation properties of this compound and to enable a direct and comprehensive comparison with established chelators like NOTA.
Validating p-NO2-Bn-Cyclen Bioconjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in the development of novel therapeutics and diagnostic agents. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the validation of biomolecules conjugated with the bifunctional chelator p-NO2-Bn-Cyclen.
The conjugation of this compound to biomolecules, such as peptides and antibodies, is a key process in the development of radiopharmaceuticals and other targeted therapies.[1] Accurate characterization of these conjugates is essential to ensure their quality, efficacy, and safety. Mass spectrometry has emerged as a powerful tool for this purpose, offering high sensitivity and detailed structural information. This guide will delve into the use of mass spectrometry for the validation of this compound bioconjugates, compare it with alternative methods, and provide a detailed experimental protocol.
Comparison of Analytical Techniques
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled specificity and sensitivity for the analysis of bioconjugates.[2][3][4][5] However, other techniques like High-Performance Liquid Chromatography (HPLC) with UV detection are also valuable for routine analysis. The choice of technique depends on the specific requirements of the analysis, including the complexity of the sample, the need for structural information, and available resources.
| Feature | Mass Spectrometry (LC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation based on physicochemical properties, detection by UV absorbance. |
| Sensitivity | High, capable of detecting nanomolar (nM) to picogram concentrations. | Lower, typically in the micromolar (µM) to nanogram range. |
| Specificity | High, provides molecular weight and structural information for definitive identification. | Lower, susceptible to interference from co-eluting compounds with similar UV absorbance. |
| Information Provided | Molecular weight of the conjugate, drug-to-antibody ratio (DAR) distribution, confirmation of conjugation site (with peptide mapping). | Retention time, purity of the conjugate, and quantification based on UV absorbance. |
| Sample Complexity | Ideal for analyzing complex mixtures and identifying unknown components. | Better suited for relatively simple and well-characterized samples. |
| Cost | Higher initial instrument cost and operational expenses. | Lower initial investment and maintenance costs. |
Experimental Workflow for Bioconjugation and Validation
The overall process of creating and validating a this compound bioconjugate involves several key steps, from the initial conjugation reaction to the final characterization.
Detailed Experimental Protocol: Validation by Mass Spectrometry
This protocol provides a general framework for the validation of a this compound conjugated antibody using MALDI-TOF mass spectrometry, adapted from similar studies on related bifunctional chelators.
Objective: To determine the integrity of the antibody after conjugation and to calculate the average number of this compound molecules conjugated per antibody molecule.
Materials:
-
This compound conjugated antibody (purified)
-
Unconjugated antibody (control)
-
Sinapinic acid (matrix)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sinapinic acid matrix (e.g., 10 mg/mL in 50:50 ACN:water with 0.1% TFA).
-
Dilute the purified this compound conjugated antibody and the unconjugated antibody control to a final concentration of approximately 10-20 pmol/µL in ultrapure water.
-
-
MALDI Plate Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the diluted antibody sample (conjugated or unconjugated) to the matrix spot.
-
Gently mix the droplet by pipetting up and down a few times.
-
Allow the spot to air dry completely at room temperature (the "dried-droplet" method).
-
-
Mass Spectrometry Analysis:
-
Acquire mass spectra using a MALDI-TOF mass spectrometer in positive ion linear mode.
-
Calibrate the instrument using a standard protein mixture of known molecular weights.
-
Set the mass range to cover the expected molecular weights of the unconjugated and conjugated antibody (e.g., 140,000 to 160,000 Da for an IgG).
-
Acquire and average a sufficient number of laser shots to obtain a high-quality spectrum with a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw data using the mass spectrometer's software to obtain the mass spectra for both the unconjugated and conjugated antibody.
-
Determine the molecular weight (Mw) of the unconjugated antibody from its spectrum.
-
Determine the molecular weight of the main peak in the spectrum of the conjugated antibody.
-
Calculate the average number of this compound molecules per antibody using the following formula:
-
Average number of chelators = (Mw of conjugated antibody - Mw of unconjugated antibody) / Mw of this compound
-
-
Expected Results: The mass spectrum of the unconjugated antibody should show a single major peak corresponding to its molecular weight. The spectrum of the this compound conjugated antibody will show a broader peak or a distribution of peaks, each corresponding to the antibody conjugated with a different number of chelator molecules. The shift in the peak maximum or the centroid of the peak distribution compared to the unconjugated antibody allows for the calculation of the average chelator-to-antibody ratio.
Logical Workflow for Mass Spectrometry Data Analysis
The interpretation of the mass spectrometry data follows a logical progression to yield the final validation results.
References
A Comparative Guide to the In-Vitro and In-Vivo Stability of p-NO₂-Bn-Cyclen and DTPA Chelators
For Researchers, Scientists, and Drug Development Professionals
In the realm of radiopharmaceuticals and chelation therapy, the stability of the metal-chelator complex is paramount to ensure efficacy and minimize toxicity. This guide provides a detailed comparison of the in-vitro and in-vivo stability of two prominent chelators: the macrocyclic p-NO₂-Bn-Cyclen and the acyclic Diethylenetriaminepentaacetic acid (DTPA). While extensive quantitative data is available for DTPA, specific stability constants for p-NO₂-Bn-Cyclen are less prevalent in publicly accessible literature. Therefore, this comparison leverages known data for DTPA and general stability characteristics of cyclen-based macrocycles to provide a comprehensive overview for researchers.
At a Glance: Key Differences
| Feature | p-NO₂-Bn-Cyclen | DTPA (Diethylenetriaminepentaacetic acid) |
| Structure | Macrocyclic (Cyclen derivative) | Acyclic (Linear aminopolycarboxylic acid) |
| Kinetic Inertness | Generally high due to pre-organized structure | Generally lower, more susceptible to dissociation |
| Thermodynamic Stability | Typically high | High, but can be lower than macrocyclic analogues for certain ions |
| Labeling Conditions | Often requires heating | Typically labels at room temperature |
Quantitative Stability Data
The stability of a metal-chelator complex is often expressed as the logarithm of the stability constant (log K). A higher log K value indicates a more stable complex.
DTPA Stability Constants
DTPA is a well-characterized chelator, and its stability constants with a wide range of metal ions have been extensively documented. These values are crucial for predicting its chelating efficacy.
| Metal Ion | Log K Value |
| Ca²⁺ | 10.7 |
| Cu²⁺ | 21.2 |
| Fe²⁺ | 16.5 |
| Fe³⁺ | 28.6 |
| Gd³⁺ | 22.4 |
| In³⁺ | 29.0 |
| Pb²⁺ | 18.8[1] |
| Y³⁺ | 22.0 |
| Zn²⁺ | 18.2 |
Note: These values can vary depending on experimental conditions such as temperature, pH, and ionic strength.[2]
p-NO₂-Bn-Cyclen Stability
In-Vitro Stability Comparison
In-vitro stability is a critical predictor of how a radiolabeled chelator will behave in a biological system. Key assays include serum stability tests and challenge assays.
Serum Stability
Serum stability assays assess the integrity of the radiolabeled complex over time when incubated in human serum. Dissociation of the radiometal from the chelator can lead to non-specific uptake in tissues like bone and liver.
| Chelator Complex | Incubation Time | Stability (% Intact) |
| ⁸⁸Y-DTPA derivatives | up to 17 days | Showed dissociation |
| ⁹⁹ᵐTc-DTPA | 6 hours | Stable |
| ⁴⁴Sc-CHX-A″-DTPA | 6 hours | >92% stable |
While specific serum stability data for p-NO₂-Bn-Cyclen is not provided in the search results, macrocyclic chelators generally exhibit superior serum stability compared to their acyclic counterparts.
Challenge Assays
Challenge assays evaluate the kinetic inertness of a complex by introducing a competing chelator, such as DTPA itself, to try and sequester the metal ion.
While specific data for a DTPA challenge against a p-NO₂-Bn-Cyclen complex is not available, it is a standard method to assess the kinetic inertness of radiometal complexes.
In-Vivo Stability Comparison
In-vivo stability is the ultimate test of a chelator's suitability for clinical applications. It is typically assessed through biodistribution studies in animal models. An unstable complex will result in the release of the radiometal, leading to accumulation in non-target organs.
For DTPA-based radiopharmaceuticals, instability can lead to increased uptake of the free radiometal in organs like the bone. For instance, studies have shown that while DTPA derivatives can be effective, they may not be as stable in vivo as macrocyclic alternatives like DOTA, leading to higher bone uptake of the radiometal.
Biodistribution studies are essential to confirm the in-vivo stability of any new radiopharmaceutical, including those based on p-NO₂-Bn-Cyclen. The expectation is that the macrocyclic structure of p-NO₂-Bn-Cyclen would lead to greater in-vivo stability compared to acyclic DTPA, resulting in lower non-target organ accumulation of the radiometal.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable stability studies.
In-Vitro Serum Stability Assay
This protocol outlines the general procedure for assessing the stability of a radiolabeled chelator in human serum.
References
biodistribution studies comparing p-NO2-Bn-Cyclen and other chelators
Currently, there is a notable lack of publicly available biodistribution studies specifically investigating the chelator p-NO2-Bn-Cyclen. Extensive searches of scientific literature and databases did not yield quantitative data on the in vivo distribution of radiolabeled this compound complexes. This absence of specific data precludes a direct comparative analysis of its biodistribution profile against other well-established chelating agents.
While research on various derivatives of the cyclen macrocycle is extensive, with numerous studies detailing the biodistribution of chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and their conjugates, similar data for the p-nitrobenzyl-functionalized cyclen is not readily accessible.
For context, biodistribution studies of related macrocyclic chelators, such as those with a p-isothiocyanatobenzyl (p-SCN-Bn) linker, have been performed. For instance, studies comparing ⁶⁴Cu-labeled antibodies conjugated with p-SCN-Bn-DOTA and other chelators have shown that macrocyclic chelators generally exhibit high in vivo stability, with the majority of the radioactivity remaining in the blood pool for extended periods.
General Experimental Protocol for Biodistribution Studies
To provide a framework for understanding how such a comparative study would be conducted, a general experimental protocol for assessing the biodistribution of a radiolabeled chelator is outlined below. This protocol is based on standard methodologies used in preclinical radiopharmaceutical research.
Objective: To determine the in vivo distribution and clearance profile of a radiolabeled chelator conjugate (e.g., ⁶⁴Cu-p-NO2-Bn-Cyclen-Antibody) in a relevant animal model and compare it to other radiolabeled chelator conjugates.
Materials:
-
Radiolabeled chelator conjugate (e.g., ⁶⁴Cu-p-NO2-Bn-Cyclen-Antibody)
-
Control radiolabeled chelator conjugates (e.g., ⁶⁴Cu-DOTA-Antibody, ⁶⁴Cu-NOTA-Antibody)
-
Healthy, immunocompetent or tumor-bearing laboratory animals (e.g., Balb/c mice)
-
Gamma counter for measuring radioactivity
-
Standard laboratory equipment for animal handling and tissue dissection
Procedure:
-
Animal Acclimatization: Animals are allowed to acclimate to the laboratory environment for a set period before the study begins.
-
Radiotracer Administration: A known quantity of the radiolabeled chelator conjugate is administered to each animal, typically via intravenous injection.
-
Time-Point Sacrifice: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), groups of animals are euthanized.
-
Organ and Tissue Collection: Major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor if applicable) are dissected, weighed, and placed in counting tubes.
-
Radioactivity Measurement: The radioactivity in each collected sample is measured using a gamma counter. Standards of the injected radiotracer are also measured to allow for decay correction and calculation of the percentage of injected dose.
-
Data Analysis: The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for standardized comparison across different animals and tissues. Statistical analysis is performed to identify significant differences in uptake between the different chelator conjugates.
Visualizing the Research Workflow
To illustrate the typical process of a biodistribution study, the following diagram outlines the key steps from radiolabeling to data analysis.
Workflow of a typical biodistribution study.
Validating the Purity of p-NO2-Bn-Cyclen Conjugates: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of bifunctional chelators like p-nitrobenzyl-cyclen (p-NO2-Bn-Cyclen) conjugates is a critical step in the development of novel radiopharmaceuticals and other targeted therapies. High-performance liquid chromatography (HPLC) stands out as the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This guide provides a comprehensive comparison of HPLC with other analytical techniques for the purity assessment of this compound conjugates, supported by detailed experimental protocols and representative data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the most common and effective method for analyzing the purity of this compound conjugates. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. The presence of the p-nitrobenzyl group provides a strong chromophore, enabling sensitive UV detection.
Anticipated Impurities
During the synthesis and conjugation of this compound, several impurities may arise, including:
-
Unreacted this compound
-
Side-products from the conjugation reaction
-
Isomers of the final product
-
Degradation products
A well-developed HPLC method should be able to resolve the main conjugate peak from these potential impurities.
Comparison of Analytical Techniques
While HPLC is the gold standard, other techniques can be employed for preliminary checks or for complementary information. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, high throughput, or structural confirmation.
| Analytical Technique | Resolution & Sensitivity | Throughput | Quantitative Capability | Primary Use Case |
| HPLC | Very High | Low to Medium | Excellent | Accurate purity determination and quantification of impurities.[1] |
| Thin-Layer Chromatography (TLC) | Low to Medium | High | Semi-quantitative at best | Rapid reaction monitoring and qualitative purity checks.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Very High | Low to Medium | Good | Purity assessment with mass confirmation of the main peak and impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Medium | Low | Good (with internal standard) | Structural confirmation and detection of major impurities. |
Experimental Protocols
Proposed HPLC Method for this compound Conjugate Purity Analysis
This proposed method is based on common practices for analyzing similar bifunctional chelators and their conjugates.[2][3][4]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 274 nm (corresponding to the p-nitrobenzyl group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Alternative Method: Thin-Layer Chromatography (TLC)
TLC is a cost-effective and rapid method for monitoring reaction progress and for a preliminary assessment of purity.
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v). The optimal ratio may need to be determined empirically.
-
Sample Preparation: Dissolve the sample in a small amount of a suitable solvent (e.g., dichloromethane or methanol) to a concentration of 1-2 mg/mL.
-
Procedure:
-
Spot a small amount of the sample solution onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the separated spots under UV light (254 nm).
-
-
Interpretation: The presence of multiple spots indicates the presence of impurities. The relative intensity of the spots can provide a rough estimate of their abundance.
Workflow for HPLC Purity Validation
The following diagram illustrates the logical workflow for validating the purity of a this compound conjugate using HPLC.
Caption: Workflow for HPLC purity analysis of this compound conjugates.
Conclusion
For the definitive and quantitative purity assessment of this compound conjugates, HPLC is the most suitable technique, offering high resolution and sensitivity. While other methods like TLC can be useful for rapid, qualitative checks, they lack the accuracy required for final product validation in research and drug development settings. The provided HPLC method and workflow offer a robust starting point for researchers to ensure the quality and purity of their valuable conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of p-Nitrobenzyl (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Development and validation of HPLC-DAD methods for the analysis of two novel iron chelators with potent anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of New Bifunctional Chelators with Phosphonic Acid Arms for Gallium-68 Based PET Imaging in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chelators for Targeted Alpha Therapy: Alternatives to p-NO2-Bn-Cyclen
For researchers, scientists, and drug development professionals, the choice of a chelator is a critical decision in the design of effective and safe targeted alpha therapies (TAT). This guide provides an objective comparison of prominent alternatives to p-NO2-Bn-Cyclen for chelating alpha-emitting radionuclides, with a primary focus on Actinium-225 (²²⁵Ac).
The ideal chelator for TAT must exhibit rapid and efficient radiolabeling under mild conditions, form a highly stable complex with the radionuclide to prevent its premature release and associated off-target toxicity, and be readily conjugated to a targeting vector such as a monoclonal antibody. This comparison focuses on the performance of this compound and its key alternatives, DOTA and MACROPA, with supporting experimental data.
Performance Comparison of Chelators for ²²⁵Ac
The following tables summarize key quantitative data on the performance of this compound, DOTA, and MACROPA for the chelation of ²²⁵Ac.
| Chelator | Radiolabeling Conditions | Radiolabeling Efficiency | In Vitro Stability (Human Serum) | In Vivo Stability | Key Advantages | Key Disadvantages |
| This compound | Elevated temperatures often required | Data not readily available in comparative studies | Moderate | Substantial liver accumulation of ²²⁵Ac observed, suggesting in vivo dissociation[1] | Established chemistry for conjugation | Potential for in vivo instability, harsh labeling conditions may be required. |
| DOTA | 55-95°C, 30-60 min[2][3] | >95% under optimized conditions | >90% intact after 7 days[4] | Generally stable, but some studies suggest potential for dissociation[5] | Well-established and widely used for various radiometals | Harsh labeling conditions (high temperature) are often necessary, which can damage sensitive biomolecules. |
| MACROPA | Room temperature, 5-30 min | Quantitative (>99%) at low micromolar concentrations | >90% intact after 7-14 days | Excellent stability with low off-target accumulation | Mild and rapid radiolabeling, high stability of the complex | Newer chelator with less long-term clinical data compared to DOTA. |
Experimental Workflows and Biological Pathways
To provide a clearer understanding of the processes involved in developing and evaluating these radiopharmaceuticals, the following diagrams illustrate a typical experimental workflow and the primary biological pathway targeted by alpha-particle radiation.
References
- 1. researchgate.net [researchgate.net]
- 2. Actinium-225 for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards Targeted Alpha Therapy with Actinium-225: Chelators for Mild Condition Radiolabeling and Targeting PSMA—A Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo evaluation of anti-HER2 antibody conjugates labelled with 225Ac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 225Ac-MACROPATATE: A Novel α-Particle Peptide Receptor Radionuclide Therapy for Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of p-NO2-Bn-Cyclen in Preclinical Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of preclinical positron emission tomography (PET) imaging, the choice of a bifunctional chelator is critical for the successful development of targeted radiopharmaceuticals. The chelator must not only form a stable complex with the chosen radionuclide but also maintain the biological activity of the targeting molecule. This guide provides a comparative evaluation of p-NO2-Bn-Cyclen, a macrocyclic chelator, against well-established alternatives, focusing on their application in preclinical imaging, particularly with Copper-64 (⁶⁴Cu).
While this compound (S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane) presents a versatile platform for radiometal chelation, a comprehensive review of published literature reveals a notable absence of in vivo preclinical imaging or biodistribution studies specifically evaluating its performance when conjugated to a targeting biomolecule. Therefore, this guide will provide a detailed overview of the established performance of key alternative chelators, namely p-SCN-Bn-DOTA and p-SCN-Bn-NOTA, to serve as a benchmark. We will also present the theoretical advantages and current research gaps for this compound, alongside detailed experimental protocols relevant to its evaluation.
Comparative Performance of Bifunctional Chelators for ⁶⁴Cu PET Imaging
The following tables summarize the performance of commonly used bifunctional chelators based on published experimental data. It is important to note that the performance of a radiolabeled conjugate is highly dependent on the specific targeting molecule and the experimental conditions.
Table 1: Radiolabeling Efficiency and Conditions with ⁶⁴Cu
| Chelator | Targeting Molecule | Radiolabeling Conditions | Radiolabeling Efficiency (%) |
| p-SCN-Bn-DOTA | Rituximab | 37°C, 90 min | >98 |
| p-SCN-Bn-NOTA | Rituximab | Room Temperature, <20 min | >95 (at 31 nM) |
| This compound | Not Reported | Not Reported | Not Reported |
Table 2: In Vitro Serum Stability of ⁶⁴Cu-labeled Conjugates
| Chelator | Targeting Molecule | Serum Stability (48h, 37°C) |
| p-SCN-Bn-DOTA | Rituximab | >94% |
| p-SCN-Bn-NOTA | Rituximab | >97% |
| This compound | Not Reported | Not Reported |
Table 3: In Vivo Biodistribution of ⁶⁴Cu-labeled Antibody Conjugates in Normal Mice (%ID/g at 48h)
| Chelator | Targeting Molecule | Blood | Liver | Kidneys |
| p-SCN-Bn-DOTA | Rituximab | ~20 | ~5 | ~3 |
| p-SCN-Bn-NOTA | Rituximab | ~20 | ~4 | ~3 |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported |
Discussion of this compound
The this compound chelator features the same 12-membered tetraazacyclododecane (cyclen) macrocyclic core as DOTA, which is known to form highly stable complexes with a variety of metal ions, including Cu²⁺. The p-nitrobenzyl group provides a versatile handle for conjugation to targeting biomolecules. The nitro group can be readily reduced to an amine, which can then be converted to other functional groups, such as an isothiocyanate, for coupling to primary amines on proteins or peptides.
Theoretical Advantages:
-
Stable Complex Formation: The cyclen backbone is expected to form a kinetically inert complex with ⁶⁴Cu, minimizing the release of the radionuclide in vivo.
-
Versatile Conjugation Chemistry: The p-nitrobenzyl group allows for a variety of conjugation strategies.
Current Research Gaps:
Despite its commercial availability and theoretical promise, there is a significant lack of published preclinical data on the performance of this compound in vivo. To our knowledge, no studies have reported the radiolabeling, in vitro stability, biodistribution, or PET imaging of a this compound conjugate with a targeting biomolecule. This information is crucial for a comprehensive evaluation of its potential as a bifunctional chelator for preclinical imaging.
Experimental Protocols
The following are detailed methodologies for key experiments required to evaluate the performance of a bifunctional chelator like this compound.
Radiolabeling with ⁶⁴Cu
Objective: To radiolabel the bifunctional chelator conjugate with ⁶⁴Cu and determine the radiolabeling efficiency.
Materials:
-
This compound conjugated to the targeting molecule of interest
-
⁶⁴CuCl₂ in 0.1 M HCl
-
Ammonium acetate buffer (0.1 M, pH 5.5)
-
Metal-free water
-
Reaction vials (e.g., Eppendorf tubes)
-
Heating block or water bath
-
Instant thin-layer chromatography (ITLC) strips (e.g., silica gel impregnated)
-
Mobile phase (e.g., 50 mM EDTA in 0.1 M ammonium acetate, pH 5.5)
-
Radio-TLC scanner or gamma counter
Procedure:
-
In a sterile, metal-free reaction vial, dissolve the this compound conjugate in ammonium acetate buffer to a final concentration of 1 mg/mL.
-
Add a predetermined amount of ⁶⁴CuCl₂ solution (e.g., 100-200 MBq) to the vial.
-
Adjust the pH of the reaction mixture to 5.5 using additional ammonium acetate buffer if necessary.
-
Incubate the reaction mixture at a specific temperature (e.g., room temperature, 37°C, or 95°C) for a defined period (e.g., 15-60 minutes).
-
Determine the radiolabeling efficiency by ITLC. Spot a small aliquot of the reaction mixture onto an ITLC strip.
-
Develop the strip using the appropriate mobile phase. In this system, the ⁶⁴Cu-chelate complex remains at the origin (Rf = 0), while free ⁶⁴Cu moves with the solvent front (Rf = 1).
-
Quantify the distribution of radioactivity on the strip using a radio-TLC scanner or by cutting the strip and counting in a gamma counter.
-
Radiochemical purity should be >95% for in vivo studies. If necessary, the radiolabeled conjugate can be purified using a C18 solid-phase extraction (SPE) cartridge.
In Vitro Serum Stability Assay
Objective: To assess the stability of the ⁶⁴Cu-labeled conjugate in human or animal serum over time.
Materials:
-
Purified ⁶⁴Cu-labeled this compound conjugate
-
Fresh human or mouse serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
ITLC materials as described above
Procedure:
-
Add a small volume of the purified ⁶⁴Cu-labeled conjugate to a vial containing fresh serum (e.g., 10 µL of conjugate in 90 µL of serum).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, and 48 hours), take a small aliquot of the serum mixture.
-
Analyze the aliquot by ITLC as described in the radiolabeling protocol to determine the percentage of radioactivity that remains associated with the conjugate.
In Vivo Biodistribution and PET/CT Imaging
Objective: To determine the biodistribution profile and imaging characteristics of the ⁶⁴Cu-labeled conjugate in a relevant animal model.
Materials:
-
⁶⁴Cu-labeled this compound conjugate (radiochemical purity >95%)
-
Tumor-bearing animal model (e.g., mice with xenografted human tumors)
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Saline for injection
-
Gamma counter
Procedure:
-
Anesthetize the tumor-bearing animals using isoflurane.
-
Administer a known amount of the ⁶⁴Cu-labeled conjugate (e.g., 5-10 MBq) via intravenous tail vein injection.
-
At specific time points post-injection (e.g., 1, 4, 24, and 48 hours), perform PET/CT imaging.
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Acquire a static PET scan (e.g., 10-20 minutes).
-
-
After the final imaging time point, euthanize the animals.
-
Dissect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for ⁶⁴Cu-Radiolabeling of a this compound Conjugate.
Caption: Workflow for In Vivo PET/CT Imaging and Biodistribution Studies.
Conclusion
While this compound holds theoretical potential as a bifunctional chelator for preclinical imaging, the current lack of published in vivo data makes a direct performance comparison with established alternatives like p-SCN-Bn-DOTA and p-SCN-Bn-NOTA impossible. The data presented for these alternatives highlight the benchmarks that a new chelator would need to meet or exceed in terms of radiolabeling efficiency, in vitro stability, and in vivo performance. For researchers considering the use of this compound, the experimental protocols provided in this guide offer a framework for its systematic evaluation. Future preclinical studies are essential to elucidate the in vivo characteristics of this compound conjugates and to determine their utility in the development of novel radiopharmaceuticals.
Safety Operating Guide
Safe Disposal of p-NO2-Bn-Cyclen: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for p-NO2-Bn-Cyclen, a macrocyclic compound containing a nitroaromatic group. Adherence to these protocols is essential for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and to be familiar with your institution's specific hazardous waste management policies.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Disposal of Unused or Expired Solid this compound
Solid this compound waste must be treated as hazardous chemical waste.
Step-by-Step Procedure:
-
Containerization: Place the original container of this compound into a larger, sealable, and clearly labeled hazardous waste container.
-
Labeling: The outer container must be affixed with a hazardous waste label that includes:
-
The full chemical name: "p-nitrobenzyl-1,4,7,10-tetraazacyclododecane (this compound)"
-
The words "Hazardous Waste"
-
The primary hazard characteristics (e.g., "Toxic")
-
The date of accumulation
-
-
Segregation: Store the labeled hazardous waste container in a designated, secure area, segregated from incompatible materials.
-
Professional Disposal: Arrange for pickup and disposal by a licensed professional hazardous waste disposal service.[1] Do not attempt to dispose of this chemical in regular trash or down the drain.
Management of Spills
In the event of a small spill of solid this compound:
-
Restrict Access: Cordon off the affected area to prevent unauthorized entry.
-
Don PPE: Ensure you are wearing the appropriate personal protective equipment.
-
Containment: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
Collection: Carefully collect the material using a wet cloth or by gently sweeping it into a designated hazardous waste container.[2] Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (such as acetone), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
-
Labeling and Disposal: Seal and label the container as "Hazardous Waste" and arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste.
-
Collection: Place all contaminated disposable materials into a clearly labeled, sealed plastic bag or container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the name of the chemical contaminant.
-
Disposal: Dispose of the container through your institution's hazardous waste management program.
Quantitative Data Summary
| Parameter | Guideline |
| Waste Container Type | Chemically resistant, sealable, and clearly labeled. |
| Waste Segregation | Store separately from incompatible materials, particularly strong oxidizing agents and acids. |
| pH of Aqueous Waste | If any aqueous waste is generated and requires neutralization before disposal, the final pH should be between 5.5 and 9.5. However, direct drain disposal of solutions containing this compound is not recommended. |
| Spill Cleanup | For small spills, the material can be collected with a wet cloth.[2] For larger spills, consult your institution's emergency procedures. |
Experimental Protocols
As direct experimental protocols for the neutralization or degradation of this compound are not available, the standard protocol is to manage it as hazardous waste for professional disposal. It is critical to adhere to the waste management procedures established by your institution's EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling p-NO2-Bn-Cyclen
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, logistical, and procedural information for the handling and disposal of p-NO2-Bn-Cyclen (S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane). Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following guidance is based on the known hazards of its core chemical structures: the cyclen (1,4,7,10-tetraazacyclododecane) backbone and the p-nitrobenzyl functional group. A conservative approach to handling is strongly recommended.
Hazard Identification and Safety Summary
The primary hazards associated with this compound are extrapolated from related compounds. The cyclen base can be harmful if swallowed or in contact with skin, is known to cause severe skin burns and eye damage, and is very toxic to aquatic life. The p-nitrobenzyl group is a known irritant and can be corrosive to the skin and eyes, is harmful if swallowed or inhaled, and may cause irritation to the respiratory tract.
Quantitative Hazard Data (Based on Structurally Similar Compounds)
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed. | Ingestion |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | Skin Contact |
| Serious Eye Damage/Irritation | Causes serious eye damage. | Eye Contact |
| Respiratory Irritation | May cause respiratory tract irritation. | Inhalation |
| Aquatic Toxicity | Very toxic to aquatic life. | Environmental Release |
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to ensure user safety when handling this compound.
| Operation | Eye/Face Protection | Skin/Body Protection | Respiratory Protection | Hand Protection |
| Storage and Transport (Unopened) | Safety glasses with side shields | Laboratory coat | Not generally required in a well-ventilated area | Chemical-resistant gloves (e.g., Nitrile) |
| Weighing and Aliquoting | Chemical splash goggles and face shield | Chemical-resistant lab coat or apron | NIOSH-approved respirator with particulate filter (if dust is generated) | Double-gloving with chemical-resistant gloves (e.g., Nitrile) |
| Syntheses and Reactions | Chemical splash goggles and face shield | Chemical-resistant and flame-retardant lab coat | Work within a certified chemical fume hood | Chemical-resistant gloves (e.g., Nitrile or Neoprene) |
| Waste Disposal | Chemical splash goggles and face shield | Chemical-resistant lab coat or apron | Work within a certified chemical fume hood or well-ventilated area | Chemical-resistant gloves (e.g., Nitrile) |
Experimental Protocols: Safe Handling and Disposal
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
All work with solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment (spatulas, glassware, etc.) within the fume hood before commencing work to minimize traffic in and out of the containment area.
-
-
Handling the Compound :
-
Don all required PPE as specified in the table above before handling the compound.
-
When weighing the solid, do so on a tared weigh boat inside the fume hood. Handle with care to avoid generating dust.
-
If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.
-
-
Spill Management :
-
In the event of a small spill, decontaminate the area using an appropriate absorbent material.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
-
Disposal Plan: Step-by-Step Waste Management
-
Waste Segregation :
-
All waste contaminated with this compound, including disposable gloves, weigh boats, and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Waste Labeling :
-
The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound (S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane)".
-
-
Storage of Waste :
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting collection by your institution's environmental health and safety department.
-
Visualized Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
